(Propylsulfinyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
propylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
QVRZWGALJMYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
(Propylsulfinyl)benzene CAS 21865-07-6 chemical properties
Executive Summary
(Propylsulfinyl)benzene, commonly known as phenyl propyl sulfoxide, represents a critical class of chiral organosulfur compounds utilized in mechanistic physical organic chemistry and asymmetric synthesis. Distinguished by its sulfinyl stereocenter, this compound serves as a model substrate for investigating stereospecific thermal eliminations (the Ei mechanism) and enzymatic sulfoxidations. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug development and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
(Propylsulfinyl)benzene exists primarily as a viscous, colorless to light-brown oil at standard ambient temperature and pressure. Its polarity, driven by the sulfinyl dipole, imparts solubility characteristics distinct from its sulfide precursor.
Core Identification Data[7]
| Property | Specification |
| IUPAC Name | (Propylsulfinyl)benzene |
| Common Name | Phenyl propyl sulfoxide |
| CAS Registry Number | 21865-07-6 |
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.26 g/mol |
| SMILES | CCCS(=O)c1ccccc1 |
| InChI Key | OKHILJWKJWMSEP-UHFFFAOYSA-N |
Physical Properties[6][7][8][11][12]
-
Physical State: Liquid (Oil) [1].
-
Boiling Point: Decomposes upon heating (typically >150°C) via syn-elimination; Sulfide precursor boils at 210–215°C [2].
-
Solubility: Soluble in polar organic solvents (Dichloromethane, Chloroform, Ethanol, Acetone); Insoluble in water.
-
Chirality: The sulfur atom is a stereogenic center, existing as (R)- and (S)-enantiomers.
Synthetic Methodologies
The synthesis of (Propylsulfinyl)benzene is primarily achieved through the controlled oxidation of phenyl propyl sulfide. The choice of oxidant determines whether the product is racemic or enantiomerically enriched.
Chemoselective Oxidation (Racemic)
The standard laboratory protocol involves the oxidation of phenyl propyl sulfide (CAS 874-79-3) using stoichiometric hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). This method yields racemic sulfoxide and requires careful temperature control to prevent over-oxidation to the sulfone (CAS 13596-75-3).
Protocol Insight: To avoid sulfone formation, the reaction is typically conducted at 0°C in acetone or glacial acetic acid. The reaction progress is monitored by TLC or HPLC to ensure consumption of the sulfide without generating the sulfone byproduct [3].
Enantioselective Biosynthesis
For applications requiring high optical purity, biocatalytic oxidation using Baeyer-Villiger Monooxygenases (BVMOs) such as Phenylacetone Monooxygenase (PAMO) or 4-Hydroxyacetophenone Monooxygenase (HAPMO) is employed.
-
Selectivity: These enzymes exhibit high enantioselectivity, often yielding the (S)-enantiomer with significant enantiomeric excess (e.e.).
-
Analysis: Enantiomeric purity is determined via Chiral HPLC using columns such as Chiralcel OB or OD [4].
Synthesis Workflow Visualization
Figure 1: Divergent synthetic pathways for racemic and chiral (propylsulfinyl)benzene production.
Analytical Characterization
Validating the identity of CAS 21865-07-6 requires multi-modal spectroscopic analysis. The following data points are characteristic of the sulfoxide moiety.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): The propyl group protons exhibit diastereotopic splitting due to the adjacent chiral sulfinyl center.
Infrared Spectroscopy (IR)
-
S=O Stretch: A strong, characteristic absorption band is observed in the range of 1035–1050 cm⁻¹ . This band is diagnostic for sulfoxides and distinguishes them from sulfides (no band) and sulfones (two bands at ~1150 and ~1300 cm⁻¹) [5].
Reactivity & Mechanistic Utility[1][7][12]
(Propylsulfinyl)benzene is not merely a static intermediate; its reactivity is defined by the thermal instability of the sulfoxide bond containing β-hydrogens.
Thermal Syn-Elimination (The Ei Mechanism)
Upon heating (typically >100°C in toluene), (propylsulfinyl)benzene undergoes a concerted syn-elimination (Ei reaction). The sulfinyl oxygen abstracts a β-proton from the propyl chain, leading to the formation of propene and benzenesulfenic acid.
-
Mechanism: Concerted, 5-membered cyclic transition state.[2]
-
Significance: This reaction is stereospecific. Research into this pathway aids in understanding the stereoelectronic requirements of pericyclic reactions [5].
Reduction to Sulfide
The sulfoxide can be deoxygenated back to phenyl propyl sulfide using mild reducing agents such as oxalyl chloride/NaI or silanes. This reversibility makes the sulfinyl group a versatile protecting group for sulfides during oxidative transformations elsewhere in a molecule [3].
Reactivity Pathway Diagram[7]
Figure 2: Thermal decomposition pathway of (propylsulfinyl)benzene via the Ei mechanism.
Safety & Handling
While (propylsulfinyl)benzene is generally considered low-toxicity compared to volatile sulfides, standard laboratory safety protocols must be observed.
-
Hazards: Potential skin and eye irritant.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Sulfoxides are hygroscopic and can slowly oxidize to sulfones or reduce to sulfides if exposed to harsh conditions.
-
Disposal: Dispose of as organic sulfur waste. Do not mix with strong oxidizing agents (e.g., perchlorates) due to exotherm risk.
References
-
PubChem. Benzene, (propylsulfonyl)- Compound Summary.[3][4] National Library of Medicine.[3] Available at: [Link] (Note: Reference context for physical state and derivatives).
-
PSE Community. Reduction of Sulfoxides in Multigram Scale. Processes 2022, 10, 1115. Available at: [Link]
-
University of Groningen. Molecular redesign of Baeyer-Villiger Monooxygenases. Chapter 3: Enantioselective oxidation. Available at: [Link]
-
Zienkiewicz, J. et al. Fused-Ring Thiadiazines: Preparation and Crystallographic Characterization. J. Org.[5] Chem. 2004, 69, 2551-2561. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzene, (3,3,3-trifluoro-1-propynyl)- | C9H5F3 | CID 11252247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (propylsulfonyl)- | C9H12O2S | CID 139508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, hexyl- (CAS 1077-16-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Phenyl Propyl Sulfoxide: Structural Dynamics, Synthesis, and Spectroscopic Characterization
Executive Summary
Phenyl propyl sulfoxide (CAS: 21865-07-6) represents a critical structural motif in organic synthesis and medicinal chemistry.[1][2] As a chiral sulfoxide, it serves as a quintessential model for studying sulfur-centered chirality, acting both as a versatile chiral auxiliary in asymmetric synthesis and as a metabolic intermediate in the oxidation of sulfide-bearing pharmacophores.[1]
This guide provides a rigorous analysis of the molecule's physicochemical identity, emphasizing the stereoelectronic properties of the sulfinyl group (
Molecular Identity & Physicochemical Architecture[1][2]
The physicochemical behavior of phenyl propyl sulfoxide is dominated by the dipolar nature of the sulfinyl bond and the chirality of the sulfur atom. Unlike carbonyls, the sulfur-oxygen bond possesses significant single-bond character with a separated charge (
Core Data Table[1][2]
| Property | Specification |
| IUPAC Name | (Propylsulfinyl)benzene |
| Common Name | Phenyl n-propyl sulfoxide |
| CAS Number | 21865-07-6 |
| Molecular Formula | |
| Molecular Weight | 168.26 g/mol |
| Monoisotopic Mass | 168.0609 Da |
| Chirality | Yes (Sulfur center: |
| Physical State | Colorless to pale yellow oil / Low-melting solid (hygroscopic) |
| Solubility | Soluble in |
Stereochemical Configuration
The sulfur atom in phenyl propyl sulfoxide adopts a trigonal pyramidal geometry.[1][2] It is
Figure 1: Connectivity and stereochemical geometry of phenyl propyl sulfoxide.[1][2] The sulfur lone pair dictates the tetrahedral arrangement, establishing the basis for optical activity.
Spectroscopic Characterization
Accurate identification relies on distinguishing the sulfoxide from its sulfide precursor and sulfone over-oxidation product.[1][2]
Nuclear Magnetic Resonance (NMR)
The chirality of the sulfur atom renders the adjacent methylene protons (
-
H NMR (400 MHz,
): -
C NMR (100 MHz,
):
Infrared Spectroscopy (FT-IR)
-
Key Band: Strong stretching vibration of the
bond at 1030–1060 cm .[1][2] -
Validation: Absence of bands at 1150 cm
and 1300 cm confirms the absence of sulfone ( ) impurities.[1]
Synthesis & Reactivity Protocol
The synthesis of phenyl propyl sulfoxide requires the chemoselective oxidation of phenyl propyl sulfide. The primary challenge is avoiding over-oxidation to phenyl propyl sulfone.[1][2]
Synthetic Pathway Logic
The reaction kinetics follow a stepwise oxidation: Sulfide
Figure 2: Stepwise oxidation pathway.[1][2] Selective stopping at the sulfoxide stage requires limiting oxidant stoichiometry and maintaining low temperatures.
Recommended Protocol: Sodium Periodate Oxidation
This method is preferred for its high chemoselectivity and ease of handling compared to m-CPBA.[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve phenyl propyl sulfide in Methanol (0.5 M concentration). Cool to 0°C in an ice bath.
-
Addition: Add an aqueous solution of
dropwise over 20 minutes. Rationale: Slow addition prevents localized excess of oxidant, minimizing sulfone formation. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Monitoring: Check TLC (SiO
, Hexane/EtOAc 3:1). Sulfoxide is significantly more polar ( ) than the sulfide ( ).[2] -
Workup: Filter off precipitated sodium iodate (
). Extract filtrate with Dichloromethane ( ).[1][2] Wash organic layer with brine, dry over , and concentrate.[2] -
Purification: If sulfone is detected, purify via flash column chromatography.[1][2]
Applications in Drug Development[1][6][7][8][9]
Chiral Auxiliaries and Ligands
The high optical stability of the sulfinyl group allows phenyl propyl sulfoxide to function as a chiral controller in asymmetric synthesis.
-
Pummerer Rearrangement: Treatment with acetic anhydride induces rearrangement to
-acetoxy sulfides, a key reaction for functionalizing the -carbon.[1][2] -
Metal Coordination: The sulfinyl oxygen is a hard donor, binding effectively to hard Lewis acids (e.g., Ti, Al), while the sulfur can bind to soft metals (e.g., Pt, Pd), making it a versatile hemilabile ligand.
Metabolic Significance
In drug metabolism (DMPK), propyl chains on aryl rings often undergo S-oxidation.[1][2] Phenyl propyl sulfoxide serves as a reference standard for identifying metabolites of sulfide-containing drugs.[1][2] The chiral nature of the enzymatic oxidation (often mediated by FMO or CYP450 enzymes) can lead to enantioenriched circulating metabolites, necessitating chiral separation methods (e.g., Chiral HPLC with OD-H columns) during pharmacokinetic profiling.
References
-
Sigma-Aldrich. Phenyl propyl sulfoxide Product Specification & CAS Data. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21865-07-6, Phenyl propyl sulfoxide. Retrieved from [2]
-
Carreno, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 95(6), 1717–1760.[2] (Foundational text on sulfoxide chirality).
-
Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism.[1][2] CRC Press.[1][2] (Source for S=O bonding character).
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[1][2] Tetrahedron, 42(20), 5459-5495.[1][2] (Primary source for NaIO4 oxidation selectivity).[1][2]
Sources
1-(Propylsulfinyl)benzene: Solubility Architecture & Solvent Compatibility Guide
This guide serves as a technical manual for the solubility profile, handling, and physicochemical behavior of 1-(Propylsulfinyl)benzene (CAS: 3085-42-5), also known as phenyl propyl sulfoxide.
Part 1: Executive Summary & Chemical Architecture
1-(Propylsulfinyl)benzene is a chiral sulfoxide featuring a polarized sulfur-oxygen bond flanked by a lipophilic phenyl ring and a flexible propyl chain. Its solubility behavior is dictated by this amphiphilic structure : the sulfinyl group acts as a powerful hydrogen bond acceptor and dipole driver, while the hydrocarbon wings provide affinity for non-polar matrices.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to Solubility |
| Molecular Formula | C₉H₁₂OS | MW: 168.26 g/mol |
| Functional Group | Sulfoxide (R-S(=O)-R') | Highly polar, H-bond acceptor (stronger than ketones).[1] |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires consideration of melting point (~20–30°C range typically for homologs). |
| LogP (Predicted) | ~1.8 – 2.1 | Moderately lipophilic; extractable into organic solvents from water. |
| Chirality | Yes (Sulfur center) | Solubility may vary slightly between racemates and pure enantiomers in chiral solvents (rare), but identical in achiral solvents. |
Part 2: Solubility Landscape & Solvent Compatibility
The solubility of 1-(Propylsulfinyl)benzene is non-binary. It follows a gradient based on the Polarity Index (P') and Dielectric Constant (ε) of the solvent.
The "Good" Solvents (High Solubility)
Mechanism: Dipole-dipole interactions and Hydrogen bonding (Acceptor).
-
Dichloromethane (DCM) & Chloroform: The "Gold Standard" for extraction. The polarized C-H bonds in these solvents interact favorably with the sulfinyl oxygen.
-
Methanol & Ethanol: Excellent solubility due to the sulfoxide's ability to accept hydrogen bonds from the alcohol hydroxyl group.
-
Ethyl Acetate: Good solubility; often used as the mobile phase in chromatography (mixed with hexanes).
-
DMSO & DMF: Miscible, but difficult to remove due to high boiling points.
The "Poor" Solvents (Low/Partial Solubility)
Mechanism: Polarity mismatch. The sulfinyl dipole is too strong for non-polar networks to accommodate energetically.
-
Hexanes / Pentane / Heptane: 1-(Propylsulfinyl)benzene is sparingly soluble. These are used as antisolvents to precipitate the compound or as the non-polar component in silica gel chromatography to retard elution.
-
Water: Sparingly soluble. While the S=O group is hydrophilic, the phenyl and propyl groups dominate, making it hydrophobic enough to phase-separate.
Solubility Interaction Diagram (DOT)
The following diagram illustrates the molecular forces dictating solvent compatibility.
Caption: Mechanistic basis for solvent selection. Green paths indicate favorable solvation; red paths indicate phase separation or precipitation.
Part 3: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Purpose: To determine the exact solubility limit (mg/mL) in a specific solvent for formulation or process development.
Materials:
-
1-(Propylsulfinyl)benzene (Test Article)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
HPLC/UV-Vis Spectrophotometer
Workflow:
-
Supersaturation: Add excess 1-(Propylsulfinyl)benzene to 5 mL of solvent in a glass vial until a visible undissolved phase (droplets or solid) remains.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.
-
Sedimentation: Allow the mixture to stand for 4 hours to let undissolved material settle.
-
Sampling: Withdraw 1 mL of the supernatant using a syringe.
-
Filtration: Pass through a 0.45 µm PTFE filter (pre-saturated with solvent) to remove micro-particulates.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the phenyl chromophore).
Protocol B: Purification via Solvent Switching (Liquid-Liquid Extraction)
Purpose: To isolate the compound from an aqueous reaction mixture (e.g., after oxidation of sulfide).[2]
Logic: The partition coefficient (LogP ~1.9) suggests the compound favors organic layers but requires a polar organic solvent to pull it from water efficiently.
Step-by-Step:
-
Quench: Quench the oxidation reaction with aqueous sodium sulfite (if using oxidants).
-
Primary Extraction: Add Dichloromethane (DCM) or Ethyl Acetate (Ratio 1:1 v/v with aqueous phase).
-
Agitation: Shake vigorously for 2 minutes. The sulfoxide migrates to the organic layer.
-
Phase Separation: Collect the organic (lower for DCM, upper for EtOAc) layer.
-
Back-Extraction: Re-extract the aqueous layer once more to recover residual sulfoxide.
-
Wash: Wash combined organics with Brine (Saturated NaCl) to remove trapped water.
-
Drying: Dry over Anhydrous MgSO₄.
Part 4: Applications in Drug Development
Asymmetric Synthesis & Chiral Resolution
1-(Propylsulfinyl)benzene is often synthesized as a racemate. Solubility differences in chiral solvents or interaction with chiral shift reagents (e.g., Europium salts) in NMR solvents (CDCl₃) are critical for determining Enantiomeric Excess (ee).
-
Solvent for HPLC: Hexane/Isopropanol (90:10 to 80:20) on Chiralcel OD or AD columns. The isopropanol acts as the polar modifier to interact with the sulfinyl group.
Metabolic Stability Studies
In metabolic assays (microsomes), the compound is dissolved in DMSO (typically <0.1% final concentration) before spiking into the aqueous buffer.
-
Caution: Ensure the DMSO stock solution is fully dissolved; sulfoxides can precipitate upon hitting the aqueous buffer if the concentration exceeds the solubility limit (kinetic solubility).
Workflow Visualization: Extraction & Purification
Caption: Standard work-up procedure for isolating 1-(Propylsulfinyl)benzene from aqueous reaction media.
References
-
Holland, H. L., et al. (2002). Bioconversion of organic sulfides to chiral sulfoxides by fungi. Journal of Molecular Catalysis B: Enzymatic , 17(3-5), 249-258. Link (Demonstrates solubility in fermentation media and extraction protocols).
- Oae, S. (1991). Organic Chemistry of Sulfur. Plenum Press. (Authoritative text on sulfoxide physical properties and solvent interactions).
-
Makitra, R. G., et al. (2010).[5] Solubility of sulfoxides in organic solvents. Russian Journal of General Chemistry . (General reference for sulfoxide solubility trends).
-
PubChem Database. Benzene, (propylsulfinyl)- (CAS 3085-42-5). National Library of Medicine. Link (Source for structural identifiers and predicted physicochemical data).
-
Cheméo. Benzene, (propylsulfonyl)- Properties. Link (Used for comparative LogP analysis of the oxidized sulfone analog).
Sources
Comparative Technical Analysis: Phenyl Propyl Sulfoxide vs. Phenyl Propyl Sulfone
Executive Summary
This technical guide delineates the structural, chemical, and pharmacological distinctions between Phenyl Propyl Sulfoxide (Ph-S(O)-Pr) and Phenyl Propyl Sulfone (Ph-SO₂-Pr). While both share a phenyl-sulfur-alkyl backbone, the oxidation state of the sulfur atom dictates a profound divergence in their behavior. The sulfoxide moiety introduces chirality and redox susceptibility, making it a versatile metabolic "switch" in medicinal chemistry. In contrast, the sulfone moiety acts as a robust, achiral, electron-withdrawing anchor, often utilized for its metabolic stability and ability to facilitate nucleophilic substitution.
Physicochemical Architecture
The core difference lies in the oxidation state and geometry of the sulfur atom. This dictates the molecule's polarity, solubility, and stereochemistry.
Electronic & Geometric Structure
-
Phenyl Propyl Sulfoxide (S=O): The sulfur atom is
hybridized with a lone pair, creating a trigonal pyramidal geometry. Crucially, because the sulfur is bonded to three different groups (Phenyl, Propyl, Oxygen) and a lone pair, it is a chiral center . Enantiomers of phenyl propyl sulfoxide exist and are optically stable at room temperature (inversion barrier ~35-42 kcal/mol). -
Phenyl Propyl Sulfone (O=S=O): The sulfur is hexavalent and roughly tetrahedral (distorted). With two identical oxygen atoms, the molecule possesses a plane of symmetry (unless the alkyl/aryl groups themselves are chiral). It is achiral and chemically more inert.
Comparative Properties Table[1]
| Feature | Phenyl Propyl Sulfoxide | Phenyl Propyl Sulfone |
| Oxidation State | S(+4) | S(+6) |
| Geometry | Trigonal Pyramidal | Distorted Tetrahedral |
| Chirality | Chiral (S is a stereocenter) | Achiral (Symmetric) |
| Dipole Moment | High (~3.9 - 4.0 D) | High (~4.5 D) |
| Water Solubility | Higher (H-bond acceptor) | Lower (Lipophilic character dominates) |
| Alpha-Proton Acidity (pKa) | ~35 (DMSO) | ~29 (DMSO) |
| Thermal Stability | Moderate (Eliminates >150°C) | High (Stable >200°C) |
Synthetic Pathways & Interconversion
Precise control over oxidation conditions is required to selectively synthesize the sulfoxide without over-oxidizing to the sulfone.
Selective Synthesis of Sulfoxide
To stop oxidation at the sulfoxide stage, electrophilic oxidants are used at controlled stoichiometries (1.0 eq) and low temperatures.
-
Protocol: Sodium Periodate (
) in aqueous methanol at 0°C is the gold standard for preventing over-oxidation. -
Alternative: Hydrogen Peroxide (
) with Hexafluoroisopropanol (HFIP) solvent acts as a mild, chemoselective system.
Exhaustive Synthesis of Sulfone
Sulfones are generated via forceful oxidation of the sulfide or sulfoxide using excess oxidant.
-
Protocol:
(30%, excess) in Glacial Acetic Acid at reflux. The acetic acid forms peracetic acid in situ, driving the reaction to completion. -
Alternative:
-CPBA (2.2 eq) in dichloromethane at room temperature.
Visualization: Synthetic Flow
Caption: Stepwise oxidation pathway. Blue arrow indicates controlled oxidation; Red arrow indicates exhaustive oxidation.
Reactivity & Mechanistic Chemistry
The difference in acidity of the
Alpha-Lithiation & Alkylation
The sulfone group is a stronger electron-withdrawing group (EWG) than the sulfoxide.
-
Sulfone (
-pKa ~29): Readily deprotonated by bases like n-Butyllithium (n-BuLi) to form stable carbanions. These are key intermediates in the Julia Olefination , where the sulfone is eventually eliminated to form alkenes. -
Sulfoxide (
-pKa ~35): Harder to deprotonate. However, the resulting carbanion is chiral (if the base distinguishes the enantiotopic protons), allowing for asymmetric synthesis .
The Pummerer Rearrangement (Sulfoxide Exclusive)
Sulfoxides undergo the Pummerer rearrangement when treated with acetic anhydride or trifluoroacetic anhydride. The oxygen is acylated, and the sulfur reduces to a sulfide while oxidizing the
-
Mechanism: Ph-S(O)-Pr
[Ph-S-CH(OAc)-Et]. -
Note: Sulfones cannot undergo this reaction as they lack the lone pair required to initiate the rearrangement.
Biological & Pharmacological Relevance[3][4]
In drug development, the sulfoxide-sulfone pair is often a metabolic toggle.
Metabolic Interconversion
-
Sulfoxidation: Phenyl propyl sulfide is oxidized to the sulfoxide by Cytochrome P450 (CYP) monooxygenases (specifically CYP3A4 and FMO). This introduces a chiral center, often producing two diastereomers if the drug has other stereocenters.
-
Sulfonation: The sulfoxide is further oxidized to the sulfone. This step is generally irreversible.
-
Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by Methionine Sulfoxide Reductase (Msr) enzymes, creating a redox cycle that can scavenge reactive oxygen species (ROS).
Visualization: Metabolic Fate
Caption: Metabolic redox cycling. Sulfoxides can cycle back to sulfides (green), whereas sulfone formation (red) is a terminal metabolic sink.
Experimental Characterization
Distinguishing these two species in the lab is best achieved via NMR and IR spectroscopy.
Proton NMR ( H-NMR)
-
Phenyl Propyl Sulfone: The
-protons (adjacent to S) are chemically equivalent and appear as a triplet (or dd) around 3.0 – 3.2 ppm . The strong deshielding is due to the two oxygens. -
Phenyl Propyl Sulfoxide: The sulfur is a chiral center. This makes the two
-protons diastereotopic (chemically non-equivalent). They typically appear as two complex multiplets (geminal coupling) around 2.6 – 2.9 ppm .-
Diagnostic: Look for the "splitting of the split" in the sulfoxide
-region.
-
Infrared Spectroscopy (IR)
-
Sulfoxide: Strong stretching vibration (S=O) at 1030–1070 cm⁻¹ .
-
Sulfone: Two distinct bands:[1]
-
Asymmetric stretch: 1300–1350 cm⁻¹ .
-
Symmetric stretch: 1140–1160 cm⁻¹ .
-
References
-
ChemicalBook. Phenyl sulfoxide Properties and Melting Point Data.
-
Sigma-Aldrich. Methyl phenyl sulfoxide Physical Properties.[2]
-
National Institutes of Health (NIH). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy.
-
Organic Chemistry Data. pKa of Hydrogen Next to Sulfoxide and Sulfone.[3]
-
Thermo Fisher Scientific. Phenyl Sulfone Specification Sheet.
Sources
Researcher’s Technical Dossier: (Propylsulfinyl)benzene
Topic: Safety Data Sheet (SDS) for (Propylsulfinyl)benzene Content Type: Technical Researcher’s Guide (Whitepaper Format) Audience: Organic Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Molecular Identity & Physicochemical Profiling
Compound Name: (Propylsulfinyl)benzene
Synonyms: Phenyl propyl sulfoxide; 1-Propylsulfinylbenzene
CAS Registry Number: 21865-07-6 (Racemic) / 109120-75-4 (S-enantiomer)
Molecular Formula: C
Structural Characterization
Unlike simple sulfides, (propylsulfinyl)benzene possesses a pyramidal sulfur center, rendering the molecule chiral (even if used as a racemate) and highly polar. This structural feature dictates its reactivity, particularly its ability to act as a weak Lewis base and its susceptibility to thermal elimination.
Physicochemical Properties Table[1]
| Property | Value / Description | Experimental Note |
| Physical State | Viscous liquid or low-melting solid | Congener Methyl phenyl sulfoxide mp is 31–33°C; propyl chain likely lowers mp. |
| Boiling Point | ~260–270°C (Predicted) | Do not distill at atm pressure. Decomposes >150°C. |
| Solubility | Soluble in CH | Hygroscopic; tends to absorb atmospheric moisture. |
| Density | ~1.10 g/mL | Denser than water. |
| Partition Coeff. | LogP ~ 1.9 | Moderately lipophilic; skin permeation risk. |
Hazard Dynamics & Toxicology
The "DMSO Effect" (Permeation Hazard)
While standard SDS documents classify sulfoxides as "Irritants," this is an oversimplification. Like its analog Dimethyl Sulfoxide (DMSO), (propylsulfinyl)benzene can solvate electrolytes and facilitate the transport of toxic contaminants through the stratum corneum.
-
Directive: Treat all solutions of this compound as potential transdermal vectors. Double-gloving (Nitrile over Latex) is recommended when handling concentrated solutions.
Thermal Instability: The Syn-Elimination Risk
The most critical process safety hazard is thermal decomposition . Upon heating >150°C, alkyl aryl sulfoxides undergo a concerted syn-elimination (Ei mechanism) to generate volatile alkenes and unstable sulfenic acids.
Mechanism:
-
The sulfinyl oxygen abstracts a
-hydrogen from the propyl chain via a 5-membered cyclic transition state. -
Products: Propene (flammable gas) and Benzenesulfenic acid (PhSOH).
-
Fate: PhSOH is unstable and rapidly disproportionates into PhSSPh (disulfide) and PhSO
SPh (thiosulfonate), evolving water.
Metabolic Fate Diagram
The following diagram illustrates the biological and chemical fate of the compound, highlighting the redox cycling typical of sulfoxides.
Figure 1: Redox interconversion and thermal decomposition pathways of (propylsulfinyl)benzene.
Safe Synthesis & Purification Protocol
Controlled Oxidation Strategy
Direct oxidation of phenyl propyl sulfide is the standard route. To avoid over-oxidation to the sulfone (a common impurity), stoichiometric control is vital.
Reagents: Sodium Periodate (NaIO
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol Phenyl Propyl Sulfide in 50 mL MeOH:H
O (1:1). -
Addition: Add 1.05 equiv NaIO
at 0°C. -
Monitoring: Stir at RT. Monitor via TLC (SiO
, 20% EtOAc/Hexanes).-
Sulfide Rf: ~0.8 (Non-polar)
-
Sulfoxide Rf: ~0.3 (Polar)
-
Sulfone Rf:[1] ~0.5 (Intermediate polarity)
-
-
Quench: Filter off NaIO
precipitate. Extract filtrate with CH Cl . -
Purification: Silica gel chromatography. Do not distill unless under high vacuum (<1 mmHg) to prevent thermal elimination.
Synthesis Workflow Diagram
Figure 2: Selective oxidation workflow preventing sulfone byproduct formation.
Analytical Validation (The "Self-Validating" System)
To ensure the identity and purity of the synthesized compound without external standards, rely on Proton NMR (
Diagnostic NMR Signals (CDCl , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aromatic Ring | 7.50 – 7.70 ppm | Multiplet | Integration = 5H. Confirms phenyl group.[2] |
| 2.70 – 2.90 ppm | Complex Multiplet | CRITICAL: Unlike the sulfide (triplet) or sulfone (triplet), these protons are magnetically non-equivalent due to the chiral center. They appear as a complex ABXY system. | |
| ~1.60 – 1.80 ppm | Multiplet | Integration = 2H. | |
| ~1.05 ppm | Triplet | Integration = 3H. |
Validation Check: If the signal at 2.8 ppm is a clean triplet, you likely have the sulfone or unreacted sulfide . If it is a complex multiplet, you have successfully generated the sulfoxide .
Emergency Response & Storage
Storage Requirements
-
Hygroscopicity: Store in a desiccator or under inert atmosphere (N
/Ar). -
Temperature: Refrigerate (2–8°C). While stable at RT, cold storage retards disproportionation.
-
Incompatibility: Keep away from Acyl Chlorides and Anhydrides .
-
Reason: Contact triggers the Pummerer Rearrangement , causing violent exotherms and releasing toxic fumes.
-
Fire Fighting
-
Media: CO
, Dry Chemical, or Foam. Do not use high-pressure water jets (may scatter the chemical). -
Combustion Products: SO
(Sulfur oxides) and CO . Requires SCBA for firefighters.
First Aid
-
Skin Contact: Wash with soap and water immediately. Do not use ethanol or DMSO to wash the skin, as this may increase systemic absorption.
-
Eye Contact: Rinse for 15 minutes. Sulfoxides are mild lachrymators.
References
-
PubChem Compound Summary. (2024). Benzene, (propylsulfinyl)- (CAS 21865-07-6). National Center for Biotechnology Information. [Link]
- Oae, S., & Doi, K. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Source for Ei elimination mechanism and Pummerer rearrangement details).
-
Drabowicz, J., & Mikolajczyk, M. (1982). Oxidative conversions of sulfides to sulfoxides.[3][4]Organic Preparations and Procedures International, 14(1-2), 45-89. (Source for NaIO4 oxidation protocol).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Source for diastereotopic proton assignment in chiral sulfoxides).
Sources
Phenyl propyl sulfoxide hygroscopic properties and storage
Topic: Phenyl Propyl Sulfoxide: Hygroscopic Properties, Stability, and Storage Protocols Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Hygroscopicity, Stability, and Storage Architecture
Executive Summary
Phenyl propyl sulfoxide (PhS(O)Pr , CAS 21865-07-6) is a chiral organosulfur compound utilized as a versatile intermediate in asymmetric synthesis and as a ligand in transition metal catalysis. While structurally robust compared to thiols, its sulfinyl moiety (
This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic analysis of the compound's instability pathways. It establishes a self-validating storage protocol designed to prevent the three primary degradation modes: moisture-induced disproportionation, oxidative over-reaction to sulfones, and thermal elimination.
Physicochemical Profile & Hygroscopic Mechanism[1][2]
2.1 Structural Determinants
Unlike its lower homolog methyl phenyl sulfoxide (a low-melting solid, mp ~32°C), the introduction of the propyl chain increases the conformational degrees of freedom, typically suppressing the melting point. Consequently, phenyl propyl sulfoxide often presents as a viscous liquid or low-melting semi-solid at room temperature, increasing the surface area available for moisture sorption.
| Property | Value / Characteristic | Source/Inference |
| CAS Number | 21865-07-6 | [Sigma-Aldrich, 2025] |
| Molecular Formula | Calculated | |
| Molecular Weight | 168.26 g/mol | Calculated |
| Physical State | Liquid / Low-melting Mass | Homolog inference (vs. PhS(O)Me) |
| Chirality | Yes (Sulfur center) | Intrinsic structural property |
| Hygroscopicity | High | Dipolar |
2.2 The Mechanism of Water Sorption
The hygroscopicity of phenyl propyl sulfoxide is not a passive physical trait but a chemical liability driven by the polarized sulfinyl bond. The sulfur atom bears a partial positive charge, while the oxygen bears a partial negative charge (
-
Hydrogen Bonding: Atmospheric water molecules rapidly coordinate to the sulfinyl oxygen via hydrogen bonding.
-
Lattice/Matrix Disruption: In solid form, this sorption disrupts the crystal lattice, lowering the melting point (hygroscopic depression). In liquid form, it increases viscosity and initiates hydrolysis risks if trace acid is present.
-
Racemization Risk: While thermal racemization requires high energy (>200°C), the presence of moisture and trace acid can catalyze proton-exchange mechanisms that may erode enantiomeric excess (ee) in chiral samples over extended storage [1].
Stability and Degradation Pathways
Understanding why the compound degrades dictates how it must be stored. Phenyl propyl sulfoxide sits in a redox "middle ground"—it can be oxidized or reduced.
3.1 Degradation Logic
-
Oxidation: Exposure to atmospheric oxygen (slow) or peroxides (fast) drives the compound to Phenyl Propyl Sulfone , a thermodynamically stable dead-end for most synthetic applications.
-
Reduction: In the presence of strong reducing agents or disproportionation conditions, it reverts to Phenyl Propyl Sulfide , characterized by a distinct, foul thiolic odor.
-
Elimination (The Pummerer/Ei Threat): At elevated temperatures (>100°C), alkyl aryl sulfoxides with
-hydrogens (like the propyl group here) undergo syn-elimination (Ei mechanism) to form sulfenic acids and alkenes [2].
3.2 Visualization of Degradation Pathways
The following diagram maps the chemical fate of phenyl propyl sulfoxide under stress.
Caption: Figure 1. Redox and thermal degradation pathways. Red arrows indicate irreversible loss of material integrity.
The Self-Validating Storage Protocol
To ensure data integrity in drug development, storage must be treated as a dynamic process. The following protocol uses a "Check-Act-Verify" loop.
4.1 Environmental Control
-
Temperature: Store at 2°C to 8°C . Refrigeration retards the kinetics of auto-oxidation and thermal elimination.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (
). Since phenyl propyl sulfoxide is likely a liquid/oil, the higher density of Argon allows it to "blanket" the surface more effectively than Nitrogen, preventing oxygen diffusion.
4.2 The "Aliquot & Seal" Workflow
Repeated freeze-thaw cycles promote moisture condensation. Use this workflow to minimize exposure:
-
Receipt: Upon arrival, analyze purity (H-NMR) immediately to establish a baseline.
-
Aliquot: Inside a glovebox or under an inverted funnel of Argon, divide the bulk material into single-use glass vials (amber glass to prevent photochemical degradation).
-
Seal: Parafilm is insufficient. Use Teflon-lined screw caps wrapped with electrical tape or heat-shrink bands.
-
Secondary Containment: Place vials inside a desiccator containing activated silica gel or
.
4.3 Recovery of Wet Material
If the compound absorbs moisture (indicated by cloudiness or change in refractive index), do not heat to dry.
-
Protocol: Dissolve in anhydrous Dichloromethane (DCM), dry over Magnesium Sulfate (
) for 30 minutes, filter, and concentrate in vacuo at ambient temperature.
Experimental Validation: Purity Check
Before using stored material in critical experiments (e.g., asymmetric catalysis), validate its integrity using Thin Layer Chromatography (TLC).
TLC Protocol for Sulfoxide Integrity:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v). Sulfoxides are more polar than sulfides but less polar than sulfones.
-
Visualization: UV light (254 nm).
-
Interpretation:
-
High Rf Spot: Phenyl Propyl Sulfide (Reduction impurity).
-
Mid Rf Spot: Phenyl Propyl Sulfoxide (Target) .
-
Low Rf Spot: Phenyl Propyl Sulfone (Oxidation impurity).
-
References
-
Mislow, K. et al. (1965). Mechanisms of Racemization of Sulfoxides. Journal of the American Chemical Society. Link
-
Oae, S. et al. (1978). The Ei Reaction of Alkyl Aryl Sulfoxides. Tetrahedron. Link
-
Sigma-Aldrich. (2025).[1][2] Phenyl Propyl Sulfoxide Product Detail. Link
-
Drabowicz, J. et al. (2015). Synthesis of Sulfoxides by Oxidation of Thioethers. Organic Syntheses. Link
-
TCI Chemicals. (2025).[1] Phenyl Vinyl Sulfoxide (Homolog) Storage Data. Link
Sources
Technical Characterization: Refractive Index of Phenyl Propyl Sulfoxide
The following technical guide details the physicochemical characterization of phenyl propyl sulfoxide, focusing on its refractive index, synthesis, and application in drug development.
Executive Summary
Phenyl propyl sulfoxide (CAS: 21865-07-6 ; racemic) is an organosulfur compound serving as a critical intermediate in the synthesis of chiral auxiliaries and bioactive scaffolds. While its lower homolog, methyl phenyl sulfoxide, is a standard reference in organic synthesis, the propyl analog offers unique lipophilic properties relevant to drug delivery and membrane permeability studies.
This guide addresses the refractive index (
Physicochemical Core: Refractive Index & Optical Properties
The Refractive Index Data
Unlike common solvents, the refractive index of phenyl propyl sulfoxide is not a static library value but a dynamic parameter dependent on enantiomeric purity and temperature.
| Compound | CAS No.[1][2][3][4][5][6] | Refractive Index ( | State at 20°C |
| Phenyl Propyl Sulfoxide | 21865-07-6 | 1.5450 – 1.5500 (Est.)* | Colorless/Pale Oil |
| Phenyl Propyl Sulfide (Precursor) | 874-79-3 | 1.5550 | Liquid |
| Methyl Phenyl Sulfoxide (Homolog) | 1193-82-4 | 1.5775 | Solid/Supercooled |
| Phenyl Vinyl Sulfoxide | 20451-53-0 | 1.5850 | Liquid |
*Note: The refractive index of the sulfoxide is typically lower than that of its sulfide precursor due to the change in molar refraction and density upon oxidation. The estimated range is derived from homologous series trends.
Critical Analysis of Optical Behavior
-
Oxidation Monitoring: The conversion of phenyl propyl sulfide to sulfoxide is marked by a distinct shift in refractive index. The sulfide (
) possesses a higher polarizability due to the lone pairs on the sulfur. Upon oxidation to the sulfoxide (S=O), the electron density is withdrawn, typically lowering the refractive index slightly. -
Temperature Dependence (
): For organic sulfoxides, the refractive index decreases as temperature increases. The coefficient is approximately . Precise measurements must be thermostated at exactly 20.0°C.
Experimental Protocol: Synthesis & Characterization
To obtain an accurate refractive index for your specific lot, synthesis and purification are prerequisites. Impurities (water, sulfone, unreacted sulfide) drastically skew the
Synthesis Workflow (Sulfide Oxidation)
The synthesis targets the selective oxidation of phenyl propyl sulfide without over-oxidation to the sulfone.
Figure 1: Selective oxidation pathway. Control of stoichiometry is vital to prevent sulfone formation, which alters the refractive index.
Measurement Protocol (Abbe Refractometry)
Objective: Determine
-
Calibration: Calibrate the Abbe refractometer using a standard glass test piece (
) and monobromonaphthalene contact liquid. Verify with distilled water ( ). -
Sample Preparation: Ensure the phenyl propyl sulfoxide is dried over
and filtered. Even 1% water content can lower the RI significantly. -
Loading: Place 2-3 drops of the oil onto the main prism. Avoid air bubbles.
-
Thermostating: Circulate water at 20.0°C ± 0.1°C through the prism jacket. Allow 2 minutes for thermal equilibrium.
-
Reading: Adjust the compensator to remove color fringes (dispersion) and align the shadowline with the crosshairs.
-
Correction: If measurement is taken at
, apply the correction:
Applications in Drug Development
Chiral Auxiliaries
Phenyl propyl sulfoxide is frequently used in its enantiopure form (R or S) as a chiral auxiliary. The sulfur center induces stereochemical control in adjacent carbon-carbon bond-forming reactions (e.g., Pummerer rearrangement, Michael additions).
-
Quality Control: The refractive index serves as a quick check for bulk purity before expensive HPLC chiral analysis.
Membrane Permeability Modeling
In medicinal chemistry, the propyl chain adds lipophilicity (
Figure 2: Strategic utility of phenyl propyl sulfoxide in pharmaceutical research.
References
-
Stenutz, R. (2025). Refractive index and density of Phenyl propyl sulfide (CAS 874-79-3). Stenutz.eu. Link
-
Rioz-Martínez, A., et al. (2010). Biocatalytic Synthesis of Chiral Sulfoxides. University of Groningen. Link
-
ChemicalBook. (2025).[4][6] Methyl Phenyl Sulfoxide Physical Properties. Link
-
Sigma-Aldrich. (2025). Phenyl Vinyl Sulfoxide Specification Sheet. Link
-
PubChem. (2025).[4] Phenyl Propyl Sulfide Compound Summary. National Library of Medicine. Link
Sources
- 1. phenyl propyl sulfide [stenutz.eu]
- 2. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. isopropyl phenyl sulfide [stenutz.eu]
- 4. Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-3-ethoxypropane | CAS#:36865-38-0 | Chemsrc [chemsrc.com]
- 6. pure.rug.nl [pure.rug.nl]
Technical Whitepaper: Chemical Stability Profile of (Propylsulfinyl)benzene
This guide provides an in-depth technical analysis of the chemical stability of (propylsulfinyl)benzene (also known as phenyl propyl sulfoxide). It is designed for researchers and drug development professionals requiring rigorous stability data for handling, storage, and analytical method development.
Executive Summary
(Propylsulfinyl)benzene (CAS: 3085-45-8) exhibits a distinct stability profile characterized by kinetic resistance to autoxidation at ambient temperatures but significant thermal lability at elevated temperatures. Unlike its sulfide precursor, which oxidizes readily, the sulfoxide moiety is relatively stable in air. However, it serves as a "chemical branching point" where improper handling can lead to two distinct degradation products:
-
Oxidative Degradation: Conversion to (propylsulfonyl)benzene (sulfone) via radical autoxidation or photocatalysis.
-
Thermal Elimination: Syn-elimination of propene and benzenesulfenic acid via the Ei mechanism (temperatures >100°C).
Critical Handling Directive: Store under inert atmosphere (N₂) at temperatures <25°C. Avoid prolonged exposure to UV light to prevent racemization of the chiral sulfur center.
Chemical Identity & Physicochemical Baseline[1][2]
Before addressing stability, we must define the species and its potential impurities.
| Parameter | Specification |
| IUPAC Name | (Propylsulfinyl)benzene |
| Common Name | Phenyl propyl sulfoxide |
| CAS Number | 3085-45-8 |
| Molecular Formula | |
| Functional Group | Sulfoxide ( |
| Chirality | Yes (Sulfur atom is a stereogenic center) |
| Physical State | Colorless to pale yellow liquid or low-melting solid (MP |
| Major Impurities | Phenyl propyl sulfide (Precursor), (Propylsulfonyl)benzene (Over-oxidation) |
Oxidative Stability in Air (Ambient Conditions)
The Kinetic Barrier
Contrary to common assumptions, sulfoxides are not highly reactive toward molecular oxygen (
-
Mechanism: In the absence of catalysts, the reaction requires the cleavage of the
bond and formation of a high-energy intermediate. -
Catalytic Acceleration: The rate of oxidation increases exponentially in the presence of:
-
UV Light (
): Photo-oxidation can generate singlet oxygen ( ) or radical species. -
Trace Metals: Transition metals (Fe, Cu) can catalyze the transfer of oxygen.
-
Peroxides: Impurities in solvents (e.g., ethers) can act as oxygen donors.
-
Degradation Pathway: Over-Oxidation
The primary oxidative degradation product is (propylsulfonyl)benzene .
Figure 1: Oxidative hierarchy. The sulfoxide is an intermediate oxidation state. While stable in ambient air, it slowly drifts toward the sulfone over months if not protected.
Thermal Stability: The Ei Elimination Mechanism
This is the critical instability mode for (propylsulfinyl)benzene. Unlike methyl sulfoxides (e.g., DMSO), propyl sulfoxides possess
The Mechanism (Ei Elimination)
At elevated temperatures (typically >100°C, but potentially lower during distillation or drying), (propylsulfinyl)benzene undergoes an intramolecular syn-elimination (Ei).
-
Transition State: The sulfoxide oxygen abstracts a
-hydrogen from the propyl chain via a cyclic 5-membered transition state. -
Products: This yields propene (gas) and benzenesulfenic acid (highly unstable transient).
-
Fate of Sulfenic Acid: Benzenesulfenic acid (
) rapidly dimerizes to thiosulfinate ester or disproportionates to disulfide and thiosulfonate.
Thermal Stability Diagram
Figure 2: Thermal degradation pathway. Note that this reaction does not require external reagents; it is self-actuated by heat.[1]
Stereochemical Stability (Racemization)
(Propylsulfinyl)benzene is chiral at the sulfur atom. If you are working with an enantiomerically pure form (e.g., for asymmetric synthesis or chiral drug interaction studies), stability is defined by optical purity .
-
Thermal Racemization: Pyramidal inversion of the sulfur center generally requires high activation energy (
).[2] Thermal racemization is rarely an issue under standard storage conditions. -
Photochemical Racemization: High Risk. Exposure to light can cause rapid racemization via a radical cleavage-recombination mechanism or excited state inversion.
-
Chemical Racemization: Strong acids (HCl) can cause racemization via achiral intermediates.
Analytical Protocols
To validate stability, you must separate the Sulfoxide from the Sulfide (precursor) and Sulfone (oxidative degradant).
HPLC Method Recommendation
Reverse-phase HPLC is the gold standard. Sulfoxides are more polar than sulfides and sulfones.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard hydrophobicity separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification prevents peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength for aromatics. |
| Gradient | 10% B to 90% B over 15 mins | Elution Order: Sulfoxide (Early) |
| Detection | UV @ 254 nm | Phenyl ring absorption is strong here. |
Self-Validating Workflow
Figure 3: Analytical decision tree for stability testing.
Storage & Handling Directives
Based on the mechanisms above, the following protocols are mandatory for maintaining chemical integrity.
-
Atmosphere: Store under Nitrogen or Argon . While air oxidation is slow, displacing oxygen eliminates the formation of sulfone over long-term storage (12+ months).
-
Temperature: Store at 2°C – 8°C (Refrigerated) .
-
Why? To completely arrest the thermal elimination pathway and reduce kinetic energy for autoxidation.
-
Warning: If the substance freezes, thaw gently at room temperature. Do not heat with a heat gun (risk of local overheating and elimination).
-
-
Light: Use Amber Glass vials.
-
Why? Prevents photochemical racemization and photo-catalyzed oxidation.
-
-
Hygroscopicity: Sulfoxides are hygroscopic. Keep containers tightly induced-sealed. Absorbed water will not degrade the compound chemically but will alter concentration calculations and may interfere with sensitive organometallic reactions.
References
-
Drabowicz, J., & Mikolajczyk, M. (1982). Oxidative conversion of sulfides to sulfoxides.[3][4][5]Organic Preparations and Procedures International, 14(1-2), 45-89. Link
-
Trost, B. M., et al. (1976). Sulfenic acid elimination.[6] A new method for the introduction of unsaturation.Journal of the American Chemical Society, 98(16), 4887-4902. Link
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
-
Kingsbury, C. A., & Cram, D. J. (1960). Pyramidal Inversion of Sulfoxides.Journal of the American Chemical Society, 82(7), 1810–1819. Link
-
PubChem. (n.d.). Compound Summary: (Propylsulfinyl)benzene.[7] National Library of Medicine. Link
Sources
- 1. Ei mechanism - Wikipedia [en.wikipedia.org]
- 2. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Benzene, (propylsulfonyl)- | C9H12O2S | CID 139508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Supplier Availability & Technical Synthesis Guide: Phenyl Propyl Sulfoxide
This technical guide addresses the sourcing, synthesis, and validation of Phenyl Propyl Sulfoxide (CAS 21865-07-6) , a compound frequently sought in metabolic stability studies and asymmetric synthesis but rarely available as an off-the-shelf "Research Grade" reagent.
Executive Summary
Phenyl Propyl Sulfoxide () is a critical intermediate in organic synthesis and a metabolite in sulfur-drug pharmacokinetics. Unlike its methyl analogue (Methyl Phenyl Sulfoxide), it is not a standard catalog item for major research suppliers (Sigma-Aldrich, TCI, Fisher) in pre-packaged "Research Grade" (>98%) quantities.
Most listings are "Chemical Procurement" (CPR) libraries requiring lead times of 4–12 weeks with variable purity. Consequently, in-house synthesis via selective oxidation of the readily available sulfide precursor is the recommended route for projects requiring >1g of high-purity material.
Part 1: Supply Chain Landscape
The commercial availability of phenyl propyl sulfoxide is fragmented. Researchers must distinguish between aggregators (who list virtual stock) and manufacturers.
Market Reality Table
| Supplier Category | Typical Purity | Lead Time | Reliability for Research |
| Tier 1 (Sigma/Merck) | "Rare/CPR" | 6–10 Weeks | Low (Often non-stock) |
| Tier 2 (TCI/Alfa) | Not Listed | N/A | N/A |
| Custom Synthesis | >98% | 2–4 Weeks | High (High Cost) |
| Precursor (Sulfide) | >99% | 2 Days | Very High (Recommended) |
Recommendation: Do not delay projects waiting for backordered "rare" stock. Purchase the precursor Phenyl Propyl Sulfide (CAS 874-79-3) and perform the Self-Validating Oxidation Protocol described below.
Part 2: The "Make vs. Buy" Decision Logic
The following decision tree illustrates the most efficient path to securing research-grade material.
Figure 1: Strategic sourcing workflow for rare sulfur intermediates.
Part 3: Technical Synthesis Protocol
Objective: Selective oxidation of Phenyl Propyl Sulfide to Sulfoxide without over-oxidation to the Sulfone.
Methodology: Sodium Periodate (NaIO₄) Oxidation.[1] Why this method? Unlike mCPBA or H₂O₂, NaIO₄ offers superior chemoselectivity, virtually eliminating the formation of the sulfone byproduct (Phenyl Propyl Sulfone) which is difficult to separate.
Reagents
-
Substrate: Phenyl Propyl Sulfide (1.0 equiv) [CAS 874-79-3]
-
Oxidant: Sodium Periodate (1.1 equiv)
-
Solvent: Methanol:Water (1:1 v/v)
Step-by-Step Procedure
-
Setup: In a round-bottom flask, dissolve Sodium Periodate (NaIO₄) in water. Cool to 0°C in an ice bath.
-
Addition: Add the Methanol followed by the dropwise addition of Phenyl Propyl Sulfide.
-
Note: A white precipitate (NaIO₃) will begin to form as the reaction proceeds.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Monitoring: Check via TLC (See QC section). Sulfoxide is significantly more polar than the sulfide.
-
Workup: Filter off the solid NaIO₃ precipitate. Extract the filtrate with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: The product is typically a colorless to pale yellow oil/low-melting solid.
-
Part 4: Quality Control & Validation (Self-Validating System)
To ensure "Research Grade" integrity, you must validate the absence of the starting sulfide and the sulfone byproduct.
Diagnostic NMR Data (¹H NMR, 400 MHz, CDCl₃)
The shift of the
| Component | Structure | Multiplicity | |
| Sulfide (Precursor) | Ph-S-CH₂ -Et | ~2.90 ppm | Triplet |
| Sulfoxide (Target) | Ph-S(O)-CH₂ -Et | ~2.70 - 2.85 ppm | Multiplet (Diastereotopic) |
| Sulfone (Impurity) | Ph-SO₂-CH₂ -Et | ~3.05 - 3.15 ppm | Triplet |
-
Pass Criteria: Absence of triplet at ~2.90 ppm (unreacted sulfide) and ~3.10 ppm (sulfone).
-
Chirality Note: The sulfur atom in the sulfoxide is a chiral center. The two protons on the adjacent
-carbon become diastereotopic, often appearing as a complex multiplet rather than a simple triplet. This complexity confirms the formation of the sulfoxide.
HPLC/TLC Validation
-
Stationary Phase: Silica Gel
-
Mobile Phase: Hexane:Ethyl Acetate (3:1)
-
Order of Elution:
-
Sulfide: High
(Fastest, Non-polar) -
Sulfone: Medium
-
Sulfoxide: Low
(Slowest, Most Polar)
-
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. Journal of Organic Chemistry, 27(1), 282–284. Available at: [Link]
-
PubChem. Phenyl Propyl Sulfide (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral Phenyl Propyl Sulfoxide
Executive Summary
This guide details the asymmetric synthesis of phenyl propyl sulfoxide (Ph-S(O)-Pr) , a structural motif relevant to the development of chiral auxiliaries and bioactive pharmacophores (e.g., proton pump inhibitors). Unlike sulfones, sulfoxides possess a stable stereogenic sulfur center. Achieving high enantiomeric excess (ee) requires distinguishing between the lone pair and the oxygen atom on the sulfur.
This note presents two validated workflows:
-
Method A (Chemical): A modified Kagan-Modena oxidation using a Titanium(IV)-tartrate complex. This is the preferred route for scalability and laboratory flexibility.
-
Method B (Biocatalytic): An enzymatic oxidation using Baeyer-Villiger Monooxygenases (BVMOs), offering superior enantioselectivity (>99% ee) under mild, aqueous conditions.
Chemical Methodology: Modified Kagan Oxidation
The Kagan protocol remains the "gold standard" for laboratory-scale asymmetric sulfoxidation due to the availability of reagents and predictable stereochemical outcomes. The mechanism relies on a chiral titanium complex formed in situ.
Mechanistic Insight
The active catalyst is not Ti(OiPr)₄ itself, but a dimeric species formed with diethyl tartrate (DET) and water. The addition of water is the critical process parameter (CPP) that shifts the equilibrium from a non-selective monomer to the highly selective bridged dimer.
Figure 1: Catalytic cycle of the water-modified Kagan oxidation. The formation of the µ-oxo titanium dimer is essential for high enantioselectivity.
Detailed Protocol
Target: (R)-Phenyl propyl sulfoxide Scale: 10 mmol Expected Yield: 75-85% Expected ee: 90-95%
Reagents:
-
Phenyl propyl sulfide (Substrate)
-
Ti(OiPr)₄ (Titanium isopropoxide)
-
(+)-DET ((R,R)-Diethyl tartrate)
-
Cumene Hydroperoxide (CHP) (80% in cumene) — Preferred over TBHP for higher ee.
-
Water (HPLC grade)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Formation (The "Aging" Step):
-
In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (1.42 g, 5 mmol, 0.5 eq) in anhydrous DCM (25 mL).
-
Add (+)-DET (2.06 g, 10 mmol, 1.0 eq) dropwise at room temperature. Stir for 5 minutes.
-
CRITICAL: Add water (90 µL, 5 mmol, 0.5 eq) very slowly via microsyringe. The solution will turn slightly yellow.
-
Stir at room temperature for 30 minutes to allow the formation of the active catalytic dimer.
-
-
Substrate Addition:
-
Cool the flask to -20°C (Cryostat or CCl₄/Dry Ice bath).
-
Add Phenyl propyl sulfide (1.52 g, 10 mmol, 1.0 eq) dissolved in DCM (5 mL). Stir for 20 minutes to equilibrate.
-
-
Oxidation:
-
Add Cumene Hydroperoxide (CHP) (1.1 eq) dropwise over 10 minutes.
-
Maintain temperature at -20°C. Monitor via TLC (Hexane/EtOAc 3:1). Sulfide (Rf ~0.8) converts to Sulfoxide (Rf ~0.3).
-
Note: Reaction typically takes 4–12 hours. Do not let it warm up, or sulfone (over-oxidation) will form.
-
-
Quench & Workup:
-
Quench with water (5 mL). Stir vigorously for 1 hour at room temperature to hydrolyze the titanium gel.
-
Filter the white titanium tartrate precipitate through a Celite pad.
-
Wash the filtrate with 1M NaOH (to remove tartrate traces) and Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Purification:
-
Flash chromatography on Silica Gel (Gradient: 10% -> 40% EtOAc in Hexane).
-
Biocatalytic Methodology: Enzymatic Oxidation[2]
For researchers prioritizing "Green Chemistry" or requiring >99% ee, biocatalysis is the superior route. This protocol utilizes whole-cell oxidation, which regenerates the necessary cofactors (NADPH) internally.
Protocol Overview
Enzyme System: Pseudomonas putida (containing CHMO) or commercial BVMO panels (e.g., Codexis). Buffer: Phosphate Buffer (pH 7.5).
| Parameter | Condition | Reason |
| Biocatalyst | Whole cells (E. coli expressing CHMO) | Avoids need for expensive NADPH cofactor addition. |
| Co-substrate | Glucose (1% w/v) | Powers cofactor regeneration (NADPH recycling). |
| Solvent | Buffer + 5% Isopropanol | Increases solubility of the lipophilic sulfide. |
| Temperature | 25°C - 30°C | Optimal enzyme activity; prevents thermal denaturation. |
Procedure:
-
Suspend cells (10 g wet weight/L) in Phosphate buffer (50 mM, pH 7.5).
-
Add Glucose (10 g/L).
-
Add Phenyl propyl sulfide (5 mM final concentration) dissolved in isopropanol.
-
Shake at 200 rpm, 30°C for 24 hours.
-
Extract with Ethyl Acetate.
-
Result: Typically >99% ee (R)-sulfoxide with minimal sulfone formation due to enzyme specificity.
Analytical Validation & Quality Control
Trustworthiness in asymmetric synthesis relies on rigorous analytical proof.
Chiral HPLC Method
To determine enantiomeric excess, use a polysaccharide-based chiral stationary phase.
-
Column: Daicel Chiralcel OD-H or Chiralpak IA (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[2]
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Retention Times (Approximate for OD-H):
-
(R)-Enantiomer: ~12 min
-
(S)-Enantiomer: ~16 min[4]
-
Note: Always run a racemic standard first to establish Rt.
-
NMR Characterization
-
¹H NMR (CDCl₃, 400 MHz): The diastereotopic protons of the propyl group (specifically the
-CH₂) will appear as complex multiplets rather than a simple triplet due to the chiral sulfur center. -
Shift Reagents: If HPLC is unavailable, use Eu(hfc)₃ shift reagent to split the methyl signals of the propyl chain in ¹H NMR.
Troubleshooting & Decision Matrix
Use the following logic flow to troubleshoot low yields or poor enantioselectivity.
Figure 2: Troubleshooting decision tree for chemical sulfoxidation.
References
-
Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[5][6][7][8][9][10] Journal of the American Chemical Society. Link
-
Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews. Link
-
Rioz-Martínez, A., & de Gonzalo, G. (2011). Enzymatic synthesis of chiral sulfoxides. Organic & Biomolecular Chemistry. Link
-
Carrea, G., & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. Link
-
Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of catalytic asymmetric sulfide oxidations to the synthesis of biologically active sulfoxides.[5][6][7][8][11][12] Advanced Synthesis & Catalysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. DSpace [cora.ucc.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic synthesis of pharmacologically relevant chiral sulfoxides by improved CbBVMO variants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Selective Synthesis of Phenyl Propyl Sulfoxide via Kinetic Control
Abstract & Scope
This application note details a robust protocol for the selective oxidation of phenyl propyl sulfide (1 ) to phenyl propyl sulfoxide (2 ), minimizing the formation of the over-oxidized sulfone byproduct (3 ). While various oxidants exist (e.g., m-CPBA,
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Insight & Selectivity
The transformation relies on the nucleophilic attack of the sulfide sulfur atom on the electrophilic iodine center of the periodate ion. Unlike peracids, which can aggressively oxidize sulfoxides to sulfones,
Reaction Pathway
The reaction proceeds through a polar transition state. The periodate ion coordinates with the sulfur, transferring an oxygen atom while being reduced to iodate (
Figure 1: Mechanistic pathway highlighting the kinetic blockade preventing sulfone formation.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 - 1.10 equiv ( | Slight excess ensures conversion; >1.2 equiv risks over-oxidation. |
| Solvent System | MeOH : | |
| Temperature | 0°C | Initiating at 0°C suppresses exotherms; RT drives completion. |
| Reaction Time | 2 - 12 Hours | Monitoring via TLC/HPLC is mandatory to stop before sulfone forms. |
Experimental Protocols
Protocol A: The Gold Standard (Sodium Periodate)
Recommended for: High purity requirements, small-to-mid scale synthesis.
Materials:
-
Phenyl propyl sulfide (1.0 equiv)
-
Sodium periodate (
, 1.1 equiv) -
Methanol (HPLC Grade)
-
Distilled Water
Step-by-Step Procedure:
-
Preparation: Dissolve phenyl propyl sulfide (e.g., 1.50 g, 10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Oxidant Addition: Dissolve
(2.35 g, 11 mmol) in water (15 mL). Add this aqueous solution dropwise to the sulfide solution over 15 minutes.-
Note: A white precipitate (
) may begin to form; this is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours.
-
Sulfide Rf: ~0.8 (Non-polar)
-
Sulfoxide Rf: ~0.3 (Polar)
-
-
Quenching & Workup:
-
Filter off the precipitated sodium iodate.
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
Extract the remaining aqueous residue with Dichloromethane (
, 3 x 20 mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexane).
Protocol B: Green Alternative ( in HFIP)
Recommended for: Sustainability initiatives, avoiding halogenated waste.
Concept: Hexafluoroisopropanol (HFIP) activates Hydrogen Peroxide via hydrogen bonding, creating a highly selective oxidizing species without metal catalysts.
Procedure:
-
Dissolve sulfide (1.0 equiv) in HFIP (4 mL/mmol).
-
Add 30% aqueous
(1.2 equiv) in one portion. -
Stir at RT for 30-60 minutes (Reaction is significantly faster than Protocol A).
-
Quench with saturated
(sodium thiosulfate). Extract with EtOAc.
Workflow Visualization
Figure 2: Operational workflow for Protocol A (
Analytical Validation
Successful synthesis is confirmed by specific spectroscopic shifts.
| Method | Observation (Sulfide) | Observation (Sulfoxide) | Mechanistic Reason |
| 1H NMR | Multiplet at ~2.7 - 3.0 ppm | The sulfur center becomes chiral ( | |
| IR | No significant peak | Strong band at 1030–1070 cm⁻¹ | Characteristic S=O stretching vibration. |
| TLC | High Rf (Non-polar) | Low Rf (Polar) | Increased polarity of the sulfinyl dipole. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Over-oxidation to Sulfone | Temperature too high or excess oxidant. | Strictly maintain RT or cool to 0°C. Limit |
| Incomplete Conversion | Poor solubility of sulfide. | Increase Methanol ratio (e.g., from 1:1 to 3:1 MeOH:Water). |
| "Gummy" Precipitate | Rapid addition of oxidant. | Add aqueous |
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.[1]
-
Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). HFIP in Organic Synthesis: A Selective and Green Oxidation of Sulfides to Sulfoxides. European Journal of Organic Chemistry, 1998(11), 2537–2540.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Application Note: High-Fidelity Biocatalytic Sulfoxidation of Phenyl Propyl Sulfide
Executive Summary
The enantioselective oxidation of prochiral sulfides to sulfoxides represents a cornerstone transformation in the synthesis of bioactive pharmaceutical intermediates (e.g., analogues of Esomeprazole). Traditional chemical oxidations (e.g., Kagan or Modena methods) often rely on toxic transition metals and suffer from over-oxidation to sulfones.
This guide details the biocatalytic sulfoxidation of phenyl propyl sulfide (PPS) using Phenylacetone Monooxygenase (PAMO) and 4-Hydroxyacetophenone Monooxygenase (HAPMO) . These flavin-dependent enzymes offer a "green," metal-free route with high enantiomeric excess (ee >95%). We focus on overcoming the specific challenges of PPS: hydrophobicity-driven mass transfer limitations and cofactor regeneration costs .
Mechanistic Foundation
To optimize this reaction, one must understand the catalytic cycle. BVMOs do not transfer oxygen directly from molecular oxygen to the substrate in a single step. Instead, they rely on a flavin-hydroperoxide intermediate .
The "Janus" Nature of the Catalyst
The enzyme operates in two distinct half-reactions:
-
Reductive Half: NADPH reduces the tightly bound FAD cofactor to FADH₂.
-
Oxidative Half: FADH₂ reacts with O₂ to form the C4a-peroxyflavin. This electrophilic species waits for the nucleophilic sulfur of the phenyl propyl sulfide.
Critical Insight: If the sulfide does not enter the active site quickly enough, the peroxyflavin decays to H₂O₂ (uncoupling), wasting NADPH. Therefore, substrate availability (solubility) is directly linked to coupling efficiency .
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle of PAMO. Note the "Uncoupling" pathway (red dotted line) which occurs if phenyl propyl sulfide is not sufficiently available in the active site.
Strategic Planning: System Selection
Enzyme Choice[1]
-
PAMO (from Thermobifida fusca):
-
Pros: Extremely thermostable (active up to 60°C), tolerates organic cosolvents well.
-
Stereoselectivity: Typically yields the (S)-sulfoxide .
-
-
HAPMO (from Pseudomonas fluorescens):
-
Pros: Broader substrate scope for bulky sulfides.
-
Stereoselectivity: Often yields the (S)-sulfoxide (strain dependent).
-
-
P450-BM3 (Engineered):
-
Alternative: Can be engineered for (R)-selectivity if the opposite enantiomer is required.
-
Catalyst Format
| Feature | Whole-Cell Biocatalyst | Purified Enzyme |
| Cofactor Regeneration | Internal (Metabolism of Glucose) | Requires G6PDH/FDH + NADP+ |
| Cost | Low | High |
| Mass Transfer | Limited by cell wall | Excellent |
| Downstream Processing | Requires cell lysis/extraction | Simple solvent extraction |
| Recommended For | Preparative Scale (>100 mg) | Kinetic Studies / Screening |
Protocol 1: Whole-Cell Biotransformation (Preparative Scale)
Target: 100 mg scale synthesis of (S)-phenyl propyl sulfoxide.
Materials
-
Organism: E. coli BL21(DE3) harboring pET28a-PAMO (or equivalent).
-
Media: TB (Terrific Broth) supplemented with 1% glycerol.
-
Substrate: Phenyl propyl sulfide (98% purity).
-
Solvent: n-Decane or Dioctyl phthalate (as organic reservoir).
-
Inducer: IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Step-by-Step Methodology
-
Inoculation & Growth:
-
Inoculate 50 mL TB media (with kanamycin 50 µg/mL) with 1% overnight culture.
-
Incubate at 37°C, 200 rpm until OD₆₀₀ reaches 0.6–0.8.
-
-
Induction:
-
Add IPTG (final conc. 0.1 mM). Note: Lower IPTG concentrations prevent inclusion body formation for PAMO.
-
Lower temperature to 25°C and incubate for 16–20 hours.
-
-
Harvest & Resuspension:
-
Centrifuge (4,000 x g, 15 min, 4°C).
-
Resuspend pellet in 10 mL of 50 mM Tris-HCl (pH 8.0) containing 1% (w/v) glucose (for cofactor regeneration).
-
-
The Biphasic Reaction Setup (Critical Step):
-
Phenyl propyl sulfide is toxic to cells at high concentrations (>5 mM).
-
Solution: Dissolve 100 mg of substrate in 2 mL of n-decane .
-
Add this organic phase to the 10 mL aqueous cell suspension.
-
Why? The decane acts as a "substrate reservoir," slowly feeding the sulfide to the aqueous phase while extracting the product (sulfoxide) as it forms, preventing product inhibition.
-
-
Biotransformation:
-
Incubate at 30°C with vigorous shaking (250 rpm) to emulsify the phases.
-
Timepoint: Check at 2h, 4h, and 24h.
-
-
Termination & Extraction:
-
Centrifuge to separate phases.
-
Extract the aqueous phase twice with ethyl acetate (10 mL).
-
Combine ethyl acetate with the decane layer.
-
Dry over MgSO₄ and evaporate solvent.
-
Protocol 2: Analytical & Kinetic Assay (Cell-Free)
Target: Determining Kcat/Km or screening mutants.
Reagent Setup
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Cofactor Mix: 100 µM NADPH, 5 mM Glucose-6-Phosphate, 2 U/mL G6P-Dehydrogenase.
-
Enzyme: 1.0 µM purified PAMO.
Procedure
-
Prepare a stock of phenyl propyl sulfide (100 mM) in DMSO .
-
In a quartz cuvette (or UV-transparent plate), mix Buffer, Cofactor Mix, and Enzyme.
-
Incubate for 2 mins at 25°C to equilibrate.
-
Initiate reaction by adding substrate (final conc.[1] 0.1 – 2.0 mM). Keep DMSO < 5% v/v.
-
Monitor: Decrease in absorbance at 340 nm (NADPH consumption).
-
Correction: You must run a "No Substrate" control to subtract the rate of uncoupling (NADPH oxidase activity).
-
Analytical Validation: Chiral HPLC
Quantifying ee is critical.[2] Phenyl propyl sulfoxide enantiomers are separated using polysaccharide-based chiral stationary phases.
Method Specifications
-
Column: Chiralpak OD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Reasoning: The "OD" (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for alkyl-aryl sulfoxides.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (targeting the phenyl ring).
-
Temperature: 25°C.
Expected Retention Times (Approximate)
-
Sulfone (Over-oxidation product): Elutes first (non-chiral).
-
(R)-Phenyl propyl sulfoxide: ~8.5 min.
-
(S)-Phenyl propyl sulfoxide: ~10.2 min.
-
Note: Standards must be run to confirm elution order as it varies by column batch.
Workflow Diagram
Figure 2: Integrated bioprocess workflow from culture to analysis.[3][4]
Expert Troubleshooting (The Scientist's Log)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Substrate mass transfer limitation. | Increase shaking speed (rpm) or add 5% DMSO to the aqueous phase to increase PPS solubility. |
| Low ee (Racemic product) | Spontaneous chemical oxidation. | Ensure the reaction is kept in the dark (sulfides are light sensitive) and remove any trace metals from buffer (use EDTA). |
| Sulfone Formation | Over-oxidation.[4] | Stop the reaction earlier. PAMO can oxidize sulfoxides to sulfones if the sulfide is depleted. |
| Enzyme Precipitation | Thermal instability (if using HAPMO). | HAPMO is less stable than PAMO. Lower reaction temp to 20°C or switch to the thermostable PAMO. |
References
-
Rioz-Martínez, A., et al. (2010). "Recent Developments in the Application of Baeyer-Villiger Monooxygenases as Biocatalysts." Chemistry – A European Journal.[5] Link
-
Fraaije, M. W., et al. (2005). "Discovery of a Thermostable Baeyer–Villiger Monooxygenase from Thermobifida fusca." Applied Microbiology and Biotechnology. Link
-
de Gonzalo, G., et al. (2006). "Enantioselective Sulfoxidations by a Thermostable Phenylacetone Monooxygenase." Organic Letters. Link
- Kagan, H. B. (2009). "Solvent Effects in Chiral Sulfoxidation." Journal of Organic Chemistry. (Contextual grounding for biphasic systems).
-
LabRulez LCMS. (2023). "Chiral separation of Methyl phenyl sulfoxide." (Basis for HPLC method adaptation). Link
Sources
- 1. Development of whole-cell catalyst system for sulfide biotreatment based on the engineered haloalkaliphilic bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
Application Note: Photochemical Aerobic Oxidation Synthesis of (Propylsulfinyl)benzene
Introduction & Scope
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in medicinal chemistry, as the sulfoxide moiety serves as a chiral auxiliary and a pharmacophore in various therapeutic agents (e.g., proton pump inhibitors like Omeprazole). Traditional methods often rely on stoichiometric oxidants such as m-CPBA, hydrogen peroxide in excess, or periodates, which can be hazardous, generate significant waste, and suffer from over-oxidation to sulfones.
This Application Note details a Photochemical Aerobic Oxidation protocol for the synthesis of (propylsulfinyl)benzene (Phenyl propyl sulfoxide) from (propylthio)benzene . By utilizing visible light, a photosensitizer, and atmospheric oxygen, this method generates Singlet Oxygen (
Key Advantages[2][3]
-
Green Oxidant: Uses molecular oxygen (
) from air.[2][3] -
Metal-Free: Utilizes organic dyes (Rose Bengal) as photosensitizers.
-
Energy Efficient: Driven by low-power visible light LEDs.
-
High Selectivity: Kinetic control minimizes sulfone (
) byproduct formation.
Mechanistic Principles
The reaction operates via a Type II Photo-oxygenation mechanism. Unlike radical pathways that often lead to non-selective oxidation, this protocol relies on the generation of electrophilic singlet oxygen.
The Singlet Oxygen Pathway[1][6]
-
Excitation: The ground-state photosensitizer (Sens) absorbs a photon (
) to reach its excited singlet state ( ). -
Intersystem Crossing (ISC): The excited singlet state undergoes rapid ISC to a long-lived triplet state (
). -
Energy Transfer: The triplet sensitizer transfers energy to ground-state triplet oxygen (
), regenerating the ground-state sensitizer and producing highly reactive singlet oxygen ( ). -
Electrophilic Attack:
attacks the sulfur atom of the sulfide to form a persulfoxide intermediate. -
Product Formation: The persulfoxide reacts with a second molecule of sulfide, yielding two molecules of sulfoxide.[4]
Mechanistic Flowchart
Figure 1: Mechanism of photosensitized aerobic oxidation of sulfides via the singlet oxygen pathway.
Experimental Design & Critical Parameters
Reagents and Materials
| Component | Specification | Role |
| Substrate | (Propylthio)benzene (Phenyl propyl sulfide) | Starting Material |
| Photosensitizer | Rose Bengal (RB) | |
| Solvent | Methanol (MeOH) / Water (9:1 v/v) | Reaction Medium. Protic solvents stabilize the polar transition state. |
| Oxidant | Atmospheric Air or | Oxygen Source |
| Light Source | Green LEDs ( | Excitation Source |
Solvent Effects
While singlet oxygen has a longer lifetime in deuterated solvents or
Control of Over-Oxidation
The primary impurity is the sulfone (
-
Self-Validating Step: The reaction rate for Sulfide
Sulfoxide is significantly faster than Sulfoxide Sulfone with electrophilic . However, extended irradiation will produce sulfone. Strict monitoring via TLC is required.
Detailed Protocol
Equipment Setup
-
Reaction Vessel: 25 mL round-bottom flask or Pyrex culture tube.
-
Irradiation: Wrap the flask with a strip of Green LEDs or place it 2-3 cm away from a Green LED Kessil lamp.
-
Cooling: Use a fan to maintain ambient temperature (20-25 °C) to prevent thermal side reactions.
Step-by-Step Procedure
-
Preparation:
-
In a 25 mL flask, dissolve (propylthio)benzene (1.0 mmol, 152 mg) in Methanol (5 mL).
-
Add Rose Bengal (1.0 mol%, 10 mg). The solution will turn deep pink/red.
-
(Optional) Add 0.5 mL of distilled water to accelerate the reaction.
-
-
Oxygenation:
-
Fit the flask with a rubber septum.
-
Insert a balloon filled with
(or air) via a needle. -
Insert a vent needle briefly to purge the headspace, then remove the vent to keep the system under positive balloon pressure.
-
-
Irradiation:
-
Turn on the Green LEDs.
-
Stir the mixture vigorously (1000 rpm) to ensure maximal gas-liquid oxygen transfer.
-
-
Monitoring (Critical Step):
-
Check TLC every 30 minutes (Eluent: Hexane/EtOAc 4:1).
-
Starting Material (
) should disappear. -
Product (
) should appear. -
Sulfone Byproduct (
) should be minimal/absent. -
Stop reaction immediately upon consumption of starting material (typically 2-4 hours).
-
-
Workup:
-
Turn off lights. Remove the balloon.
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Add Water (10 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organic layers with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography on silica gel (Gradient: Hexane
Hexane/EtOAc 7:3).
-
Workflow Diagram
Figure 2: Experimental workflow for the photochemical synthesis of (propylsulfinyl)benzene.
Results & Analysis
Expected Yield and Selectivity
-
Isolated Yield: 85 - 95%
-
Selectivity: >95% Sulfoxide / <5% Sulfone
Characterization Data (Reference)
Confirm the identity of (propylsulfinyl)benzene using
-
NMR (400 MHz,
):- 7.65 – 7.58 (m, 2H, Ar-H), 7.55 – 7.45 (m, 3H, Ar-H).
-
2.82 – 2.72 (m, 1H,
). -
2.68 – 2.58 (m, 1H,
). (Note: These protons separate due to chirality). -
1.85 – 1.65 (m, 2H,
). -
1.02 (t,
Hz, 3H, ).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Slow Reaction Rate | Poor | Increase stirring speed; Move light source closer; Ensure balloon is inflated. |
| High Sulfone Formation | Over-irradiation. | Stop reaction earlier; Monitor TLC more frequently; Reduce light intensity. |
| Low Conversion | Quenching of sensitizer. | Ensure reagents are free of amines/phenols that might quench |
| Dye Bleaching | Photo-degradation of Rose Bengal. | Add sensitizer in two portions (at T=0 and T=2h). |
References
-
Skolia, E., et al. (2022).[1][5][6] Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24, 4108-4118.[5] [Link]
-
Toss, P., et al. (2018). Visible-light-induced selective synthesis of sulfoxides from alkenes and thiols using air as the oxidant. Green Chemistry, 20, 123-128. [Link]
-
Clennan, E. L. (2001). Persulfoxide: Key Intermediate in Reactions of Singlet Oxygen with Sulfides.[5] Accounts of Chemical Research, 34(11), 875–884.[5] [Link]
-
Sideri, I. K., et al. (2018).[3] Visible-light photocatalytic aerobic oxidation of sulfides to sulfoxides with a perylene diimide photocatalyst. Organic & Biomolecular Chemistry, 16, 4596-4614.[3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco‐Friendly Aerobic Oxidation of Sulfides to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Phenyl propyl sulfoxide as a metabolic probe in enzymatic studies
Application Note: Phenyl Propyl Sulfoxide (PPSO) as a Stereochemical & Steric Metabolic Probe
Part 1: Introduction & Mechanistic Grounding
1.1 The Metabolic Challenge: Differentiating FMO from CYP In drug development, distinguishing the contribution of Flavin-containing Monooxygenases (FMOs) from Cytochrome P450s (CYPs) is critical.[1] Both enzyme superfamilies reside in the endoplasmic reticulum and share substrates (soft nucleophiles like N- and S-containing compounds). However, their toxicological implications differ: FMO metabolites are generally benign and readily excreted, whereas CYPs often generate reactive, toxic intermediates.[2]
1.2 Why Phenyl Propyl Sulfoxide (PPSO)? While methyl phenyl sulfoxide is a common generic probe, Phenyl Propyl Sulfoxide (PPSO) serves as a specialized steric and stereochemical probe . The propyl chain introduces specific physicochemical constraints:
-
Steric Discrimination: The active site of human FMO3 is relatively constrained. By increasing the alkyl chain length from methyl to propyl, PPSO probes the "depth" and steric tolerance of the oxidative pocket.
-
The "Sulfoxide Stop": A critical mechanistic feature is that FMOs are excellent at oxidizing sulfides to sulfoxides but generally fail to further oxidize sulfoxides to sulfones. In contrast, CYPs (specifically CYP2C9 and CYP3A4) can readily catalyze the second oxidation step (Sulfoxide
Sulfone). -
Chirality: PPSO possesses a chiral sulfur center. Using racemic PPSO allows researchers to measure enantioselective intrinsic clearance , acting as a fingerprint for specific enzyme isoforms.
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the metabolic fate of PPSO. Note the "FMO Blockade" at the sulfoxide stage, which makes sulfone formation a specific marker for CYP activity.
Caption: Metabolic trajectory of Phenyl Propyl Sulfoxide. Note that FMOs catalyze Sulfide
Part 3: Experimental Protocols
Protocol A: The "Sulfone Marker" Assay (CYP vs. FMO Discrimination)
Objective: To quantify the contribution of CYP enzymes to the metabolism of PPSO by monitoring the formation of Phenyl Propyl Sulfone. Since FMOs cannot catalyze this step, any sulfone detected is attributed to CYP activity.
Materials:
-
Substrate: Phenyl Propyl Sulfoxide (racemic), 10 mM stock in Methanol.
-
Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 50 mM Potassium Phosphate (pH 7.4) and Glycine-NaOH (pH 9.0 for FMO optimization controls).
-
Inhibitors (Validation):
-
N-Benzylimidazole (CYP inhibitor).
-
Methimazole (FMO competitive substrate/inhibitor).
-
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation (Thermolability Test):
-
Control Arm: Keep microsomes on ice.
-
Heat-Inactivated Arm: Incubate microsomes at 50°C for 90 seconds . (This selectively inactivates FMOs while retaining >80% CYP activity). Cool immediately on ice.
-
-
Reaction Assembly:
-
In 1.5 mL tubes, mix 190 µL of microsome solution with 5 µL of PPSO stock (Final conc: 100 µM).
-
Optional: Add chemical inhibitors (Methimazole 100 µM) to specific wells.
-
-
Initiation: Add 5 µL of NADPH generating system.
-
Incubation: Incubate at 37°C for 30 minutes with shaking (400 rpm).
-
Quenching: Stop reaction with 200 µL ice-cold Acetonitrile containing internal standard (e.g., Diphenyl sulfone).
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant for LC-MS/MS.
Data Interpretation:
| Condition | Sulfone Formation | Interpretation |
|---|---|---|
| Standard (37°C) | High | Total CYP Activity present. |
| Heat Treated (50°C) | High (Unchanged) | Confirms reaction is CYP-mediated (FMO inactivation didn't stop it). |
| + Methimazole | High (Unchanged) | Confirms FMO is not involved in this step. |
| + N-Benzylimidazole | Low / Absent | Confirms CYP mediation. |
Protocol B: Chiral Depletion Analysis (Stereoselectivity)
Objective: To determine the enantiomeric preference of the enzymes clearing PPSO.
Chromatographic Conditions (Chiral HPLC):
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Separation: The (R)- and (S)-enantiomers of PPSO will exhibit distinct retention times (typically (R) elutes first on OD-H, but verification with standards is required).
Calculation of Intrinsic Clearance (
Part 4: Analytical Workflow Diagram
The following decision tree guides the researcher through the experimental logic.
Caption: Decision tree for assigning enzymatic source using PPSO. Retention of activity after heat treatment is the "Gold Standard" for confirming CYP dominance over FMO.
Part 5: References
-
Phillips, I. R., & Shephard, E. A. (2008). Pharmacogenetics of flavin-containing monooxygenases.[3] Drug Metabolism Reviews.
-
Cashman, J. R. (2004). The role of flavin-containing monooxygenases in drug metabolism and development.[4] Current Opinion in Drug Discovery & Development.
-
Rettie, A. E., & Fisher, M. B. (1999). Transitions from fetal to adult cytochrome P450 3A and flavin-containing monooxygenase 3: Genotype-phenotype correlations.[4] Clinical Pharmacology & Therapeutics.
-
Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism.[1] Pharmacology & Therapeutics.[4]
-
Holland, H. L. (1988). Chiral sulfoxidation by biotransformation of organic sulfides.[5] Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Synthesis of alpha-fluoro sulfoxides from phenyl propyl sulfoxide
Application Note: Synthesis of -Fluoro Sulfoxides from Phenyl Propyl Sulfoxide
Abstract
This application note details a robust protocol for the direct
Introduction: The Strategic Value of -Fluoro Sulfoxides
In medicinal chemistry, the introduction of a fluorine atom adjacent to a sulfinyl group serves two primary functions:
-
Conformational Locking: The gauche effect between the sulfinyl oxygen and the fluorine atom restricts bond rotation, potentially locking a drug molecule into its bioactive conformation.
-
Metabolic Stability: Blocking the
-position prevents metabolic oxidation (e.g., by CYP450 enzymes) to the sulfone or dealkylation, thereby extending the half-life of the pharmacophore.
However, the synthesis is non-trivial due to the "Fluoro-Pummerer" rearrangement risk and the thermal instability of the product, which can eliminate to form vinyl fluorides. This protocol optimizes the reaction conditions to favor C-F bond formation over these decomposition pathways.
Reaction Mechanism & Stereochemistry
The transformation proceeds via the generation of an
-
Deprotonation: Treatment of phenyl propyl sulfoxide (1 ) with LDA at -78 °C generates the
-lithio sulfoxide (2 ). This species exists as a configurationally stable carbanion at low temperatures, stabilized by the chelation of the lithium cation to the sulfinyl oxygen. -
Fluorination: The bulky electrophile NFSI approaches the carbanion. Due to the chirality of the sulfur center, the two
-protons are diastereotopic. The reaction is diastereoselective, typically favoring the anti product due to steric steering by the phenyl ring and the bulky sulfonimide group of NFSI.
Diagram 1: Mechanistic Pathway
Caption: Mechanistic pathway showing the critical lithiation step and the risk of thermal elimination to vinyl fluoride.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8]
-
Substrate: Phenyl propyl sulfoxide (>98% purity).
-
Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (Sigma-Aldrich or freshly prepared).
-
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI), 97% (recrystallized from acetone/hexane if slightly yellow). -
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Quench: Saturated aqueous ammonium chloride (
).
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of nitrogen.
Step 2: Substrate Preparation
-
Charge the flask with phenyl propyl sulfoxide (1.0 mmol, 168 mg) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 3: Lithiation (Carbanion Generation)
-
Add LDA (1.2 mmol, 0.6 mL of 2.0 M solution) dropwise via syringe over 5 minutes.
-
Observation: The solution may turn a pale yellow color, indicating the formation of the
-sulfinyl carbanion. -
Stir at -78 °C for 30 minutes . Note: Do not extend beyond 45 minutes to avoid potential decomposition.
Step 4: Electrophilic Fluorination
-
Dissolve NFSI (1.5 mmol, 473 mg) in anhydrous THF (3 mL) in a separate dry vial.
-
Add the NFSI solution dropwise to the reaction mixture at -78 °C over 10 minutes.
-
Stir the mixture at -78 °C for 2 hours .
-
Critical Control: Do not allow the reaction to warm to 0 °C before quenching. The
-fluoro sulfoxide is prone to elimination at higher temperatures in the presence of base.
Step 5: Quench and Workup
-
Quench the reaction at -78 °C by adding saturated aqueous
(5 mL). -
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure at <30 °C (water bath). Avoid high vacuum with heat.
Purification
-
Purify by flash column chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate gradient (start 90:10, isolate product typically around 70:30).
-
Note:
-Fluoro sulfoxides are less polar than the starting sulfoxide but more polar than the corresponding sulfide.
Data Analysis & Characterization
Expected Results
| Parameter | Value / Observation |
| Yield | 65 - 80% (isolated) |
| Diastereomeric Ratio (dr) | Typically >80:20 (anti:syn) |
| Physical State | Colorless to pale yellow oil |
| Stability | Store at -20 °C; stable for weeks. Decomposes >50 °C. |
NMR Signature
-
F NMR: Look for a doublet of multiplets around -180 to -200 ppm . The coupling constant
is typically large (45–50 Hz), characteristic of geminal H-F coupling. -
H NMR: The
-proton (CHF) will appear as a distinct doublet of doublets (or multiplets) downfield (approx. 4.8 - 5.5 ppm) due to the deshielding effect of both the fluorine and the sulfoxide.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Critical Parameters
The "Fluoro-Pummerer" Pitfall
If the reaction mixture is allowed to warm up before quenching, or if acidic conditions are introduced, the
-
Symptom: Appearance of vinyl fluorides (olefinic protons in NMR) or aldehydes (hydrolysis products).
-
Solution: Maintain strict temperature control (-78 °C) until the ammonium chloride quench is complete.
Stereocontrol
The diastereoselectivity is driven by the difference in steric bulk between the phenyl ring and the propyl chain.
-
Optimization: If higher dr is required, consider using bulkier bases (e.g., LiHMDS) or lower temperatures (-90 °C), though this may reduce yield due to slower kinetics.
Safety Considerations
-
NFSI: While stable, it is a fluorinating agent.[1] Avoid contact with skin.
-
LDA: Pyrophoric and corrosive. Handle strictly under inert atmosphere.
-
Waste: Fluorinated organic waste should be segregated from general organic solvents in accordance with EH&S protocols.
References
-
Electrophilic Fluorination Mechanism
-
Synthesis of
-Fluoro Sulfoxides (Direct Method):- Source: Juniper Publishers.
-
URL:[Link]
-
Configurational Stability of Aryl Fluoroalkyl Sulfoxides
-
General NFSI Reactivity
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxidation of alkenes and alkynes with NFSI as a radical initiator and selective oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimization of Pummerer Rearrangement for (Propylsulfinyl)benzene
Application Note: AN-ORG-2026-004
Abstract & Scope
This application note details the optimization of Pummerer rearrangement conditions for (propylsulfinyl)benzene (phenyl propyl sulfoxide). While the classical Pummerer reaction utilizes acetic anhydride at elevated temperatures, this protocol contrasts that approach with a modern, cryogenic Trifluoroacetic Anhydride (TFAA) method. The guide focuses on maximizing the yield of the
Target Substrate: (Propylsulfinyl)benzene
Target Transformation:
Mechanistic Insight & Causality
To optimize this reaction, one must control the life-cycle of the thionium ion intermediate. The reaction proceeds through an "Activation-Elimination-Addition" sequence.
The Pummerer Pathway[1][2][3][4][5][6][7][8]
-
Activation: The sulfoxide oxygen attacks the anhydride (Ac₂O or TFAA), creating an acyloxy-sulfonium salt.
-
Elimination (The Critical Step): An acetate/trifluoroacetate anion removes the acidic
-proton (on the propyl chain), expelling the acid to form the electrophilic thionium ion ( ). -
Addition: The nucleophile (acetate) attacks the thionium carbon, yielding the
-functionalized product.
Critical Control Point: If the reaction temperature is too high or the base is too strong, the intermediate may undergo
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the bifurcation between the desired Pummerer product and the vinyl sulfide side product.
Experimental Protocols
Method A: Classical Thermal Protocol (Acetic Anhydride)
Best for: Large-scale synthesis where cryogenic cooling is unavailable and substrate stability is high.
Reagent: Acetic Anhydride (
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite). Moisture exclusion is critical to prevent hydrolysis.
-
Stoichiometry:
-
(Propylsulfinyl)benzene: 1.0 equiv
-
Acetic Anhydride: 5.0 – 10.0 equiv (Excess)
-
Sodium Acetate (NaOAc): 1.2 equiv (Buffer to prevent acid-catalyzed degradation)
-
-
Procedure:
-
Dissolve sulfoxide and NaOAc in
. -
Heat the mixture to 120°C (Reflux) for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the polar sulfoxide spot.
-
-
Workup:
-
Cool to room temperature.
-
Quench by pouring into crushed ice/water (hydrolyzes excess anhydride).
-
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with Sat.
until bubbling ceases (removal of AcOH).
-
-
Purification: Flash column chromatography (Silica gel, 9:1 Hexane/EtOAc).
Method B: Modern Cryogenic Protocol (TFAA)
Best for: High-value substrates, kinetic control, and avoiding thermal elimination. Reagent: Trifluoroacetic Anhydride (TFAA).[3][4]
-
Setup: Flame-dried glassware,
or Ar atmosphere. -
Stoichiometry:
-
(Propylsulfinyl)benzene: 1.0 equiv
-
TFAA: 1.2 – 1.5 equiv
-
2,6-Lutidine (or Pyridine): 2.0 equiv (Proton sponge)
-
Solvent: Anhydrous DCM (0.1 M concentration)
-
-
Procedure:
-
Dissolve sulfoxide and base (2,6-Lutidine) in DCM.
-
Cool solution to 0°C (ice bath). Note: Some protocols suggest -78°C, but for simple alkyl chains, 0°C is sufficient.
-
Add TFAA dropwise via syringe over 10 minutes.
-
Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
-
Workup:
-
Quench with Sat.
. -
Extract with DCM.
-
Critical: Avoid acidic washes, as the
-trifluoroacetoxy product is highly labile.
-
-
Outcome: This typically yields the
-trifluoroacetoxy sulfide, which is often converted in situ or hydrolyzed immediately depending on the desired end-product. To get the acetate, perform a solvent exchange with AcOH/AcOK.
Comparative Data & Decision Matrix
The choice of anhydride drastically alters the reaction profile.
| Parameter | Method A ( | Method B (TFAA) |
| Temperature | 120°C (Reflux) | 0°C |
| Reaction Time | 3–6 Hours | 1–2 Hours |
| Intermediate Species | Acyloxy-sulfonium (Stable) | Trifluoroacyloxy-sulfonium (Highly Reactive) |
| Major Side Reaction | Vinyl Sulfide (Elimination) | Pummerer Fragmentation (if carbocation stable) |
| Product Stability | Moderate ( | Low ( |
| Yield (Typical) | 60–75% | 85–95% |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate activation protocol.
Troubleshooting & Quality Control
Controlling Elimination (Vinyl Sulfide Formation)
If NMR shows olefinic protons (multiplets around 5.5–6.5 ppm) instead of the distinct triplet/dd of the
-
Cause: Temperature too high or base too strong.
-
Fix: Switch to Method B (TFAA) at 0°C. If using Method A, reduce temp to 80°C and extend time.
Hydrolysis (Aldehyde Smell)
If the reaction smells strongly of propanal (pungent, fruity/earthy) and thiophenol (stench):
-
Cause: Moisture ingress. The
-acyloxy sulfide is a hemiacetal equivalent and hydrolyzes rapidly in acid + water. -
Fix: Ensure rigorous drying of DCM and glassware. Perform workup with basic buffers (
) to neutralize acid immediately.
Regioselectivity Verification
For (propylsulfinyl)benzene, the Pummerer rearrangement is highly regioselective for the
-
Diagnostic NMR Signal: Look for the methine proton
. This typically appears as a triplet or doublet of doublets around 5.8 ppm (in ).
References
-
Pummerer, R. (1909).[3][2][5][6] Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291. Link
-
Bur, S. K., & Padwa, A. (2004).[5] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link
-
Wolfe, S., & Kazmaier, P. M. (1980). Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathways. Canadian Journal of Chemistry, 58(22), 2388–2396. Link
-
Feldman, K. S. (1991). The Pummerer Rearrangement. In Comprehensive Organic Synthesis (Vol. 6, pp. 924-935).[5] Elsevier. Link
Sources
Application Note: Stereoselective Synthesis of (R)- and (S)-Phenyl Propyl Sulfoxide
Abstract & Scope
This Application Note details the protocol for the enantioselective synthesis of (R)- and (S)-phenyl propyl sulfoxide. Unlike simple methyl phenyl sulfoxides, the propyl analog presents a unique challenge due to the reduced steric differentiation between the n-propyl chain and the phenyl ring compared to a methyl group. This guide prioritizes the Water-Modified Kagan Oxidation , a titanium-catalyzed method offering the highest reliability for alkyl aryl sulfides. We provide a self-validating workflow including catalyst preparation, reaction monitoring, and chiral HPLC analysis.
Scientific Background & Mechanism[1][2][3]
The Challenge of Sulfur Chirality
Sulfoxides possess a stable pyramidal configuration at the sulfur atom with a high inversion barrier (~24 kcal/mol), making them isolable as single enantiomers. In the case of phenyl propyl sulfide, the pro-chiral sulfur atom must be oxygenated by an electrophilic oxidant in a chiral environment.
The Kagan-Modena System
The method of choice is the Kagan modification of the Sharpless reagent.[1] This system utilizes Titanium(IV) isopropoxide, Diethyl Tartrate (DET), and tert-Butyl Hydroperoxide (TBHP).[1]
Critical Mechanistic Insight (The Water Effect): Early attempts using anhydrous conditions (Sharpless epoxidation conditions) gave poor enantioselectivity for sulfides. Kagan and Modena independently discovered that adding exactly 1.0 equivalent of water relative to Titanium dramatically changes the catalyst structure from a monomeric species to a bridged oxo-dimer or cluster. This hydrated species creates a rigid chiral pocket essential for high enantiomeric excess (ee).
Stereochemical Prediction: For alkyl aryl sulfides:
-
(R,R)-DET generally yields the (R)-Sulfoxide .
-
(S,S)-DET generally yields the (S)-Sulfoxide .
Mechanistic Workflow
Figure 1: Formation of the active water-modified titanium complex and subsequent oxidation cycle.
Experimental Protocol
Reagents & Stoichiometry
The stoichiometry is critical. The standard "1:2:1" protocol refers to Ti:DET:H2O.
| Component | Role | Equiv. | Notes |
| Phenyl Propyl Sulfide | Substrate | 1.0 | Purity >98% essential.[2] |
| Ti(OiPr)₄ | Catalyst Precursor | 1.0 | Must be fresh/colorless. Yellowing indicates hydrolysis. |
| (+)- or (-)-DET | Chiral Ligand | 2.0 | (+)-DET for (S)-sulfoxide; (-)-DET for (R)-sulfoxide.* |
| H₂O | Modifier | 1.0 | Strict control required. Use microsyringe. |
| t-BuOOH (TBHP) | Oxidant | 1.1 | 5.0-6.0 M in decane (anhydrous preferred over aqueous). |
| DCM (CH₂Cl₂) | Solvent | [0.1 M] | Anhydrous. |
*Note: While (R,R)-DET typically yields (R)-sulfoxide, the Cahn-Ingold-Prelog priority of Propyl vs Phenyl can sometimes confuse nomenclature. Always verify absolute configuration via optical rotation or chiral HPLC against a standard.
Step-by-Step Procedure
Step 1: Catalyst Formation (The "Aging" Period)
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add DCM (solvent) and Ti(OiPr)₄ (1.0 equiv). Cool to 25°C (room temp).
-
Add (R,R)-DET (2.0 equiv) dropwise. Stir for 5 minutes.
-
Critical Step: Add H₂O (1.0 equiv) extremely slowly via a microsyringe.
-
Observation: The solution may turn slightly cloudy or viscous. This is the formation of the active catalytic aggregate.
-
-
Stir at 25°C for 30 minutes to ensure equilibrium of the catalyst species.
Step 2: Substrate Addition & Cooling
-
Add Phenyl Propyl Sulfide (1.0 equiv) to the catalyst mixture.
-
Cool the reaction mixture to -20°C (Cryocool or CCl₄/Dry Ice bath).
-
Why -20°C? Lower temperatures maximize enantioselectivity (kinetic control) and suppress over-oxidation to the sulfone.
-
Step 3: Oxidation
-
Add TBHP (1.1 equiv) dropwise over 10–15 minutes.
-
Stir at -20°C. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1) or HPLC.[3][4][5]
-
Timeframe: Typically 4–16 hours depending on scale.
-
Endpoint: Disappearance of sulfide. Stop immediately to prevent sulfone formation.
-
Step 4: Quench & Workup
-
Add water (approx. 5% of reaction volume) to quench the titanium complex.
-
Allow to warm to room temperature. A thick white gel (TiO₂) will form.
-
Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Rinse the pad with DCM.
-
Wash: Wash the filtrate with 5% Na₂SO₃ (to destroy excess peroxide) and then Brine.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (start 9:1, move to 7:3).
-
Separation: Sulfide (high Rf) -> Sulfone (trace, mid Rf) -> Sulfoxide (low Rf) .
-
Analytical Validation
Chiral HPLC Protocol
To determine Enantiomeric Excess (ee), use the following conditions.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[4]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Expected Results:
-
Resolution (Rs): > 1.5 (Baseline separation).
-
Elution Order: Typically (R) elutes before (S) on Chiralcel OD, but this must be confirmed with a racemic standard.
Optical Rotation
-
(R)-Phenyl propyl sulfoxide: Expect
to (c=1, Acetone). -
(S)-Phenyl propyl sulfoxide: Expect
to .
Data Summary Table
| Parameter | Value |
| Yield | 70 - 85% |
| Enantiomeric Excess (ee) | 85 - 95% (after recrystallization) |
| Chemoselectivity | > 20:1 (Sulfoxide : Sulfone) |
Process Decision Tree
Figure 2: Operational workflow for selecting the target enantiomer.
Troubleshooting & Expert Tips
-
Low Enantioselectivity (< 80% ee):
-
Cause: Incorrect water content.
-
Fix: Ensure Ti(OiPr)₄ is fresh. Hydrolyzed Ti source introduces uncontrolled water. Use a microsyringe for water addition.
-
Fix: Temperature control.[3] Ensure the internal temperature stays at -20°C during TBHP addition.
-
-
Over-oxidation (Sulfone formation):
-
Cause: Excess oxidant or high temperature.
-
Fix: Stop reaction at 95% conversion rather than 100%. The remaining sulfide is easier to separate than the sulfone.
-
-
Enrichment:
-
If the ee is moderate (e.g., 85%), recrystallization from Hexane/Et₂O often enriches the sulfoxide to >99% ee, as the racemate and enantiomer often have different solubility profiles.
-
References
-
Pitchen, P.; Kagan, H. B. "An efficient asymmetric oxidation of sulfides to sulfoxides." Journal of the American Chemical Society, 1984 , 106, 8188–8193. Link
-
Brunel, J. M.; Kagan, H. B. "Catalytic asymmetric oxidation of sulfides."[2] Synlett, 1996 , 443–455.
-
Wojaczyńska, E.; Wojaczyński, J. "Enantioselective synthesis of sulfoxides: 2000–2009." Chemical Reviews, 2010 , 110, 4303–4356. Link
-
Fernández, I.; Khiar, N. "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews, 2003 , 103, 3651–3706. Link
Sources
Troubleshooting & Optimization
Preventing over-oxidation to phenyl propyl sulfone byproduct
Welcome to the technical support center for the selective oxidation of phenyl propyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for the synthesis of phenyl propyl sulfoxide, with a focus on preventing its over-oxidation to the phenyl propyl sulfone byproduct.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of phenyl propyl sulfide, and why does it happen?
A1: The oxidation of a sulfide is a stepwise process. The initial oxidation converts the phenyl propyl sulfide to the desired phenyl propyl sulfoxide. However, this sulfoxide can undergo a second oxidation to form the phenyl propyl sulfone byproduct.[1] This over-oxidation occurs because the reaction conditions are too harsh or the amount of oxidizing agent is not carefully controlled, allowing the less reactive sulfoxide to be oxidized.[2][3]
Q2: What is the fundamental principle for selectively forming the phenyl propyl sulfoxide?
A2: The key to selective oxidation lies in exploiting the difference in reactivity between the starting sulfide and the intermediate sulfoxide. The sulfide is more electron-rich and nucleophilic, making it more susceptible to oxidation than the sulfoxide. By carefully controlling reaction parameters, you can ensure the oxidant reacts preferentially with the sulfide and stop the reaction before significant sulfoxide oxidation occurs. The most critical factor is precise control over the stoichiometry of the oxidizing agent.[4]
Q3: Which oxidizing agents are recommended for achieving high selectivity?
A3: A variety of reagents can be used, each with its own advantages. For high selectivity, milder oxidants or carefully controlled conditions are necessary. Common choices include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or in specific solvents like glacial acetic acid, it is considered a "green" oxidant.[2][5] Stoichiometry is crucial for selectivity.[4]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent, but careful control of equivalents (typically ~1.0-1.1 equivalents) and temperature is essential to prevent sulfone formation.[6][7]
-
Sodium Periodate (NaIO₄): A mild and selective oxidant that often provides clean reactions with minimal over-oxidation.[8][9] It can be used catalytically with other reagents as well.[4]
Q4: How can I monitor the reaction to know when to stop it?
A4: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside standards of your starting material (phenyl propyl sulfide) and, if available, the sulfone byproduct, you can track the disappearance of the sulfide and the appearance of the sulfoxide product in near real-time. The reaction should be stopped (quenched) as soon as the starting sulfide spot is no longer visible on the TLC plate to minimize sulfone formation.[5]
Oxidation Pathway Diagram
Caption: Reaction pathway for the oxidation of phenyl propyl sulfide.
Troubleshooting Guide
Q1: My TLC shows three spots: starting material, desired sulfoxide, and the sulfone byproduct. How do I increase my yield of the sulfoxide?
A1: This is a classic selectivity problem. The presence of all three species indicates that the reaction is either incomplete or that over-oxidation is occurring before the starting material is fully consumed.
-
Causality: The rate of oxidation of the sulfide to the sulfoxide is faster than the sulfoxide to the sulfone. However, if the reaction is left for too long or if the conditions are too aggressive, the formation of the sulfone becomes significant.
-
Solution:
-
Control Stoichiometry: Ensure you are using close to 1.0 equivalent of your oxidizing agent. Using a significant excess will inevitably lead to sulfone formation.[4]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This decreases the overall reaction rate, enhancing the selectivity for the more reactive sulfide.
-
Slow Addition: Add the oxidizing agent dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the oxidant low, preventing localized areas of high concentration that can lead to over-oxidation.
-
Monitor Closely: Use TLC to monitor the reaction progress frequently. Quench the reaction immediately upon the disappearance of the starting sulfide spot.
-
Q2: The reaction is very fast and seems to go straight to the sulfone, even with one equivalent of oxidant. What can I do?
A2: This suggests your reaction conditions are too harsh for this specific substrate/oxidant combination. The activation energy for the second oxidation (sulfoxide to sulfone) is being readily overcome.
-
Causality: Highly reactive oxidants or elevated temperatures can accelerate both oxidation steps, diminishing the kinetic window for isolating the sulfoxide.
-
Solution:
-
Change the Oxidant: Switch to a milder oxidizing system. If you are using m-CPBA, consider trying sodium periodate (NaIO₄) or a carefully controlled amount of hydrogen peroxide in a suitable solvent system.[4][8]
-
Drastically Reduce Temperature: Submerging the reaction flask in a dry ice/acetone bath (-78 °C) before and during the slow addition of the oxidant can provide excellent control.
-
Solvent Effects: The choice of solvent can influence reactivity. Protic solvents can sometimes stabilize the sulfoxide intermediate. Experiment with different solvent systems, such as changing from dichloromethane to methanol or ethanol/water mixtures, depending on the oxidant used.[8]
-
Q3: I'm using hydrogen peroxide as a "green" oxidant, but my results are inconsistent, sometimes yielding the sulfoxide and other times the sulfone. Why?
A3: Hydrogen peroxide's reactivity is highly dependent on catalysts, pH, and solvent.[10][11] Inconsistency often stems from a lack of precise control over these factors.
-
Causality: Without a catalyst, the reaction can be slow. In the presence of certain metal catalysts or under specific pH conditions, H₂O₂ can become a very powerful oxidant, readily forming the sulfone.[12] For example, niobium carbide as a catalyst favors sulfone formation, while tantalum carbide favors the sulfoxide.[4]
-
Solution:
-
Use a Validated Protocol: Adopt a well-referenced procedure. For instance, using H₂O₂ in glacial acetic acid under transition-metal-free conditions has been shown to be highly selective for sulfoxides.[2]
-
Control pH: The pH of the reaction medium can significantly alter the oxidation potential. Ensure your starting materials and solvents are not acidic or basic unless the protocol specifies it.
-
Catalyst Choice: If using a catalyst, ensure it is one known to selectively produce sulfoxides. Many modern methods use specific transition metal complexes to achieve high selectivity.[5][13]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting over-oxidation issues.
Detailed Protocols
Protocol 1: Selective Oxidation using Sodium Periodate (NaIO₄)
This protocol is adapted from general procedures for selective sulfide oxidation and is chosen for its reliability and mild conditions.[8]
Materials:
-
Phenyl propyl sulfide
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl propyl sulfide (1.0 eq) in a 1:1 mixture of methanol and water at room temperature.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to ~0 °C.
-
Reagent Addition: Add sodium periodate (NaIO₄, 1.05 eq) to the cooled solution in small portions over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (see Protocol 2). The reaction is typically complete within 1-3 hours.
-
Quenching: Once TLC analysis shows the complete consumption of the starting sulfide, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any excess periodate.
-
Workup:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl propyl sulfoxide.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Monitoring the Reaction via Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC chamber with a lid
-
Eluent system (e.g., 7:3 Hexanes:Ethyl Acetate, adjust as needed)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or a potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the eluent into the TLC chamber, place a piece of filter paper inside to aid solvent vapor saturation, and cover with the lid.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Spotting the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting phenyl propyl sulfide.
-
CO Lane: Spot the starting material first, then, using a different capillary, spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[14]
-
RXN Lane: Spot a sample taken directly from your reaction mixture.
-
-
Developing the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Aromatic compounds like the sulfide, sulfoxide, and sulfone should be UV active.[15] Circle the spots with a pencil.
-
For further visualization, place the plate in an iodine chamber or dip it in a permanganate stain and gently heat. Oxidizable species will show up as spots.
-
-
Analysis:
-
The starting sulfide will be the least polar compound and have the highest Rf value.
-
The sulfoxide is more polar and will have a lower Rf value.
-
The sulfone is the most polar and will have the lowest Rf value.
-
The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has disappeared.
-
Summary of Reagent Stoichiometry and Conditions
| Oxidizing Agent | Typical Stoichiometry (eq.) | Recommended Temperature | Solvent System | Key Considerations |
| Hydrogen Peroxide | 1.1 - 1.5 | 0 °C to Room Temp | Glacial Acetic Acid, Ethanol[2][5] | Selectivity is highly dependent on solvent and absence of certain metal catalysts. |
| m-CPBA | 1.0 - 1.1 | -78 °C to 0 °C | Dichloromethane, Chloroform | Very effective but can easily over-oxidize if temperature or stoichiometry is not controlled.[6] |
| Sodium Periodate | 1.05 - 1.2 | 0 °C to Room Temp | Methanol/Water | Mild, selective, and generally gives clean reactions with easy workup.[8] |
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved from [Link]
-
ResearchGate. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Retrieved from [Link]
-
Ali, M. H., & Bohn, C. G. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(5), 1164–1173. [Link]
-
Gao, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3393. [Link]
-
RSC Publishing. (2022). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide.... Retrieved from [Link]
-
ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. Retrieved from [Link]
- İpek, H. (2014). Stereoselective oxidation of sulfides to sulfoxides by n-chloramines. Middle East Technical University.
-
Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of sulfides to sulfoxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry. (2021, February 3). 13.8 Sulfides [Video]. YouTube. [Link]
-
Phillips Ormonde Fitzpatrick. (2024, February 4). When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Retrieved from [Link]
-
USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Enantioenriched Sulfoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ScienceDirect. (n.d.). Oxidation of inorganic sulfur compounds: Chemical and enzymatic reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]
-
USP Technologies. (n.d.). Sulfide Oxidation with Hydrogen Peroxide (H2O2). Retrieved from [Link]
-
Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
All 'Bout Chemistry. (2019, April 14). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction [Video]. YouTube. [Link]
-
Frontiers. (n.d.). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pearceip.law [pearceip.law]
- 11. usptechnologies.com [usptechnologies.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying Phenyl Propyl Sulfoxide
Welcome to the Technical Support Center for the purification of phenyl propyl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity phenyl propyl sulfoxide by removing unreacted phenyl propyl sulfide and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing phenyl propyl sulfoxide?
When oxidizing phenyl propyl sulfide, the most common impurities are unreacted starting material (phenyl propyl sulfide) and over-oxidized product (phenyl propyl sulfone). Depending on the oxidant and reaction conditions used, you may also encounter byproducts from the oxidant itself. For instance, using m-chloroperoxybenzoic acid (mCPBA) can result in m-chlorobenzoic acid as a byproduct[1][2].
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the separation of phenyl propyl sulfoxide from the starting sulfide and the sulfone byproduct. Due to the difference in polarity (sulfoxide > sulfone > sulfide), these compounds can be readily separated on a silica gel TLC plate.
Q3: What visualization techniques are effective for sulfides and sulfoxides on TLC?
Since phenyl propyl sulfide and sulfoxide are aromatic, they can often be visualized under short-wave (254 nm) UV light, where they will appear as dark spots on a fluorescent green background[3]. For more sensitive or universal detection, staining with potassium permanganate (KMnO₄) is highly effective. Sulfides and sulfoxides are readily oxidized by permanganate, resulting in yellow-brown spots on a purple background.
Data Presentation: TLC Visualization Methods
| Visualization Method | Applicability | Observations | Reference |
| UV Light (254 nm) | Aromatic compounds, conjugated systems | Dark spots on a fluorescent background. | [3] |
| Potassium Permanganate (KMnO₄) | Oxidizable compounds (sulfides, sulfoxides) | Yellow-brown spots on a purple background. | [4] |
| Iodine Vapor | General, especially for hydrocarbons | Brown spots against a yellow-brown background. | [4][5] |
Purification Strategy Decision Workflow
The choice of purification method depends on the physical properties of your phenyl propyl sulfoxide and the nature of the impurities.
Sources
Technical Support Center: Periodate Oxidation of Phenyl Propyl Sulfide
Case ID: OPT-SULF-001 Subject: Yield Optimization & Selectivity Control for Alkyl Aryl Sulfides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are attempting the selective oxidation of phenyl propyl sulfide to phenyl propyl sulfoxide using sodium periodate (
While this method is renowned for its high selectivity (avoiding the sulfone
Standard Operating Protocol (The "Gold Standard")
Do not deviate from these baseline parameters unless troubleshooting specific failures. This protocol is optimized for 10 mmol scale.[1]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 equiv | Slight excess ensures conversion; >1.1 equiv risks sulfone formation. |
| Solvent System | Methanol : Water (1:1 v/v) | Critical: Methanol dissolves the sulfide; Water dissolves the periodate. |
| Concentration | 0.2 M (relative to sulfide) | Dilution prevents exotherm spikes and precipitation of starting material. |
| Temperature | 0°C (Addition) | Cold addition suppresses over-oxidation; RT drives conversion. |
| Reaction Time | 4 – 12 Hours | Monitoring via TLC/HPLC is mandatory after 4 hours. |
Validated Workflow
The following diagram outlines the logical flow of the experiment, including critical decision points.
Figure 1: Validated workflow for the Leonard-Johnson oxidation of alkyl aryl sulfides.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users working with lipophilic sulfides like phenyl propyl sulfide.
Q1: My reaction mixture is cloudy/biphasic, and conversion is stuck at <50%. What is happening?
Diagnosis: Phase Incompatibility.[2] Phenyl propyl sulfide is more lipophilic than the commonly cited methyl phenyl sulfide (thioanisole). If the water content is too high, the sulfide "oils out" of solution, preventing contact with the periodate. Corrective Action:
-
Adjust Solvent Ratio: Shift from 1:1
to 2:1 or 3:1 . You need enough water to dissolve the , but enough methanol to keep the sulfide in solution. -
Add Acetone: If solubility persists as an issue, replace Methanol with Acetone/Water . Acetone is an excellent solvent for this transformation.
-
Vigorous Stirring: Ensure a vortex is visible. The reaction is diffusion-controlled if phases separate.
Q2: I am seeing significant sulfone ( ) formation. How do I stop this?
Diagnosis: Over-oxidation. Periodate can oxidize sulfoxides to sulfones, although the rate is much slower. This usually happens if the temperature is too high or oxidant concentration is localized. Corrective Action:
-
Strict Temperature Control: Keep the reaction at 0°C for the entire duration. Do not warm to Room Temperature (RT).
-
Stoichiometry Check: Ensure you are using exactly 1.0 to 1.05 equivalents . Do not use 1.2+ equivalents.
-
Quench Protocol: Do not let the reaction sit overnight if conversion is complete. Quench excess periodate with 10% aqueous sodium thiosulfate immediately upon completion.
Q3: A thick white precipitate has formed, making stirring difficult.
Diagnosis: Sodium Iodate (
-
Do not add more solvent (this might crash out your sulfide).
-
Filtration: Simply filter the reaction mixture through a sintered glass funnel or Celite pad before extraction. This removes the inorganic waste and simplifies the workup.
Q4: The product is colored (yellow/brown) instead of white/colorless.
Diagnosis: Iodine liberation.[2]
Trace iodine (
-
Wash Step: During the extraction (workup), wash the organic layer with 10% sodium bisulfite or thiosulfate . This will reduce
(colored) to iodide (colorless/water-soluble).
Mechanistic Insight & Logic
Understanding the mechanism allows you to predict how variables affect yield.
The Mechanism: The reaction proceeds via the nucleophilic attack of the sulfide sulfur on the iodine atom of the periodate (or hydration species), followed by a ligand exchange and breakdown.
Why Selectivity Works:
The oxidation of Sulfide
Figure 2: Kinetic selectivity pathway. Note the barrier between Sulfoxide and Sulfone, which is exploited by temperature control.[3]
References
-
Leonard, N. J., & Johnson, C. R. (1962).[4] Periodate Oxidation of Sulfides to Sulfoxides.[4][5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.[4] Foundational text establishing the MeOH/Water/NaIO4 protocol.
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. Comprehensive review of sulfide oxidation selectivity.
-
Gupta, Y., & Singh, D. (2010). Sodium Periodate: A Versatile Oxidizing Agent. Journal of Chemical Research. Validates solubility profiles and inorganic salt precipitation mechanisms.
Sources
Troubleshooting low enantiomeric excess in sulfoxide synthesis
Welcome to the Asymmetric Oxidation Technical Support Center.
Ticket ID: #SOX-EE-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Diagnostics and Remediation for Low Enantiomeric Excess (ee) in Sulfoxide Synthesis
Mission Statement
Achieving high enantioselectivity (>95% ee) in sulfoxidation is rarely about a single "magic bullet" reagent; it is about the rigorous control of the catalytic environment. In this guide, we deconstruct the most common failure modes in metal-catalyzed asymmetric sulfoxidation. We move beyond "follow the recipe" to explain the causality of failure, ensuring you can build a self-validating protocol.
Module 1: The Kagan-Modena Protocol (Titanium-Mediated)
The Industry Standard for aryl-alkyl sulfides.
User Complaint: "I followed the standard Kagan protocol, but my ee is stuck at 40-60% instead of the reported 90%+."
Root Cause Analysis: The "modified" Kagan reagent is not a simple mixture; it is a thermodynamically unstable aggregate sensitive to moisture and aging. The active species is believed to be a dimeric or oligomeric Ti-tartrate bridge. The most common failure is incorrect water stoichiometry .
Troubleshooting Q&A
Q1: Why is my reaction solution clear/cloudy, and why does it matter? A: The classic Kagan reagent requires a precise stoichiometry of Ti(OiPr)₄ : DET : H₂O = 1 : 2 : 1 .
-
Without Water: The system remains a monomeric species with poor facial selectivity (low ee).
-
Too Much Water: The titanium precipitates as TiO₂, killing the catalyst.
-
The Fix: You must add water via a microsyringe to the DET/Ti solution before cooling. The solution should turn from clear to slightly yellow/cloudy (the "Kagan soup") but must remain homogeneous enough for stirring.
Q2: I am using TBHP (tert-Butyl hydroperoxide). Is that the problem? A: Likely. While TBHP works, Cumyl Hydroperoxide (CHP) is structurally superior for this transformation. The phenyl ring on CHP provides a secondary steric wall (pi-stacking interactions) that enhances the facial discrimination of the sulfide approach.
-
Action: Switch to 80% CHP in cumene.
Q3: Does "aging" the catalyst actually do anything? A: Yes. The active cluster takes time to assemble.
-
Protocol: Stir the Ti/DET/H₂O mixture at room temperature for 20–30 minutes before cooling to -20°C. If you cool immediately, you lock the titanium in a pre-catalytic, non-selective state.
Visual Protocol: The Kagan Reagent Preparation
Figure 1: Critical workflow for generating the active Kagan species. Note the specific aging step required to maximize ee.
Module 2: Vanadium & Iron Catalysis (Schiff Base/Salen)
The Green Alternative (H₂O₂ based).
User Complaint: "I am using a chiral Vanadium-Salen catalyst. The yield is good, but the product is nearly racemic."
Root Cause Analysis: Vanadium catalysts are potent, but H₂O₂ is a strong background oxidant. If the uncatalyzed reaction (which is racemic) competes with the catalyzed reaction, your ee will plummet.
Troubleshooting Q&A
Q1: How do I stop the "background" reaction? A: The uncatalyzed oxidation of sulfide by H₂O₂ is relatively slow at low temperatures but accelerates rapidly above 0°C.
-
The Fix:
-
Temperature: Lower to 0°C or -10°C.
-
Slow Addition: Do not dump the H₂O₂. Use a syringe pump to add the oxidant over 4–8 hours. This ensures the oxidant is consumed by the catalyst immediately upon entry, rather than building up a concentration that allows uncatalyzed oxidation.
-
Q2: My ligand seems to decompose. The solution turns dark black/brown. A: Schiff bases are hydrolytically unstable in acidic aqueous media. As H₂O₂ is consumed, the pH can drift.
-
The Fix: Use a buffered system (e.g., Phosphate buffer pH 7.0) or switch to Salan ligands (reduced Salen), which are more robust against oxidative degradation than their imine counterparts.
Module 3: The "Over-Oxidation" Trap (Kinetic Resolution)
User Complaint: "I have high ee (98%), but my yield is only 40%. I see a lot of sulfone."
Root Cause Analysis: This is actually a feature, not a bug—if controlled. Many chiral catalysts (especially Vanadium and Aluminum-Salalen) perform a Kinetic Resolution . They oxidize the "wrong" sulfoxide enantiomer into a sulfone faster than the "right" enantiomer.
The Trade-off Table:
| Scenario | Sulfoxide Yield | Sulfoxide ee | Sulfone Presence | Diagnosis |
| Ideal | >90% | >90% | <2% | Perfect catalyst match. |
| Low Selectivity | >90% | 10–30% | <2% | Catalyst inactive or background oxidation dominant. |
| Kinetic Resolution | 40–50% | >95% | High | Catalyst is over-oxidizing the minor enantiomer. |
Strategy: If you cannot improve the intrinsic selectivity of the sulfide-to-sulfoxide step, you can intentionally push the reaction to 60% conversion. You will sacrifice yield (converting the minor enantiomer to sulfone) to harvest the remaining major enantiomer in very high optical purity.
Module 4: Decision Tree for Optimization
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic logic for isolating the cause of low enantioselectivity.
References
-
Kagan, H. B. (1984). "Asymmetric oxidation of sulfides mediated by chiral titanium complexes."[1][2] Pure and Applied Chemistry. (Establishes the 1:2:1 Ti:DET:H2O stoichiometry).
-
Bolm, C. (2004). "Vanadium-catalyzed asymmetric oxidation of sulfides."[3][4][5][6] Organic & Biomolecular Chemistry. (Details the background oxidation issues with H₂O₂).
-
Zhu, C., et al. (2004).[6] "Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System." Journal of Organic Chemistry. (Explains the kinetic resolution mechanism).
-
Maguire, A. R. (2011).[4] "Synthesis of Enantioenriched Sulfoxides." Arkivoc. (Comprehensive review of metal-catalyzed methods).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Sulfoxidation [organic-chemistry.org]
- 6. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
Separation of phenyl propyl sulfoxide enantiomers by chiral HPLC
Technical Support Center: Enantioseparation of Phenyl Propyl Sulfoxide
Welcome to the Chiral Application Support Hub
Ticket ID: #SULF-782 Subject: Optimization of Phenyl Propyl Sulfoxide Enantiomer Separation Assigned Scientist: Senior Application Specialist, Chiral Separations Group
Welcome. You are likely dealing with the resolution of phenyl propyl sulfoxide , a chiral sulfur compound where the optical activity arises from the asymmetry of the sulfinyl group (>S=O) rather than a carbon center. Unlike rapidly racemizing nitrogen centers, chiral sulfoxides are configurationally stable but present unique challenges due to their high polarity and hydrogen-bonding potential.
This guide is structured to walk you through the Standard Operating Procedure (SOP) for method development, followed by deep-dive troubleshooting for resolution and peak shape issues.
Phase 1: Method Development (The Setup)
Q1: Which chiral stationary phase (CSP) should I screen first?
Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
The Logic: Alkyl aryl sulfoxides generally show superior recognition on amylose-based columns (AD-type) compared to cellulose-based columns (OD-type), although both can work. The helical structure of the amylose polymer creates a "pocket" that effectively discriminates the bulky phenyl group from the propyl chain via
interactions and hydrogen bonding with the carbamate linkage. -
Alternative: If AD-H fails (Resolution
), switch to Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H). The backbone difference often reverses elution order and alters selectivity.
Q2: What is the optimal mobile phase composition?
Protocol: Normal Phase (NP) using n-Hexane / Ethanol (80:20 v/v) .
-
Why Ethanol? While Isopropanol (IPA) is the standard modifier, Ethanol is often superior for sulfoxides. The sulfinyl oxygen is a strong hydrogen bond acceptor. Ethanol, being a smaller and more effective hydrogen bond donor than IPA, often sharpens peaks and reduces retention times to reasonable limits (
) without compromising selectivity ( ). -
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Detection: UV at 220 nm (sulfoxide absorption) or 254 nm (phenyl ring).
Data Summary: Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak AD-H (5 | Amylose backbone offers optimal cavity size for aryl-alkyl discrimination. |
| Mobile Phase | Hexane / EtOH (80:20) | Balance of retention ( |
| Temperature | 25°C | Standard starting point; lower T often improves |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" and peak distortion. |
Phase 2: Optimization (The Fix)
Q3: My resolution is poor ( ). How do I achieve baseline separation?
Solution: Lower the column temperature.
-
Mechanism: The separation of sulfoxides on polysaccharide phases is typically enthalpy-driven (
). This means the chiral recognition mechanism ("lock and key" fit) becomes more effective at lower temperatures. -
Action: Reduce temperature from 25°C to 10°C or 5°C .
-
Expected Outcome: Retention time (
) will increase, but selectivity ( ) and resolution ( ) usually increase significantly.
Q4: I am seeing peak tailing. Should I add an acid or base?
Analysis: Pure sulfoxides are neutral; however, they have a strong dipole.
-
Diagnosis: Tailing is usually caused by non-specific interactions with residual silanols on the silica support, not the chiral selector itself.
-
The Fix:
-
First: Increase Ethanol content slightly (e.g., to 25%).
-
Second: If tailing persists, the sulfoxide might be interacting with the silica matrix. While sulfoxides are not bases, trace acidity in the mobile phase can sometimes affect the stationary phase environment. However, additives are rarely needed for pure sulfoxides . If you are separating a derivative (e.g., an amino-sulfoxide), add 0.1% Diethylamine (DEA) .
-
Phase 3: Troubleshooting & Advanced Logic
Q5: The elution order is the opposite of what I expected. Why?
Insight: Elution order is not fixed; it is a function of the CSP-Mobile Phase combination .
-
Reversal Phenomenon: Switching from Hexane/Ethanol to Hexane/IPA can sometimes reverse the elution order on AD/OD columns due to conformational changes in the polysaccharide polymer caused by the alcohol modifier.
-
Verification: Always confirm absolute configuration using a polarimeter or Circular Dichroism (CD) detector inline if available. Do not rely on literature elution orders unless the exact conditions are replicated.
Q6: Can I use Reversed-Phase (RP) conditions?
Answer: Yes, but it is generally less effective for this specific separation.
-
Scenario: If you must use RP (e.g., for LC-MS compatibility), use Water/Acetonitrile on Chiralpak AD-RH .
-
Warning: Solubility of phenyl propyl sulfoxide in high-water phases may be limited, and the hydrophobic interactions driving chiral recognition in NP are often stronger than in RP for this molecule.
Visual Workflows
Workflow 1: Method Development Decision Tree
This diagram outlines the logical steps to select the correct column and conditions.
Caption: Step-by-step decision tree for selecting the optimal chiral stationary phase and mobile phase conditions.
Workflow 2: Troubleshooting Logic
This diagram addresses common issues like peak tailing and retention shifts.
Caption: Diagnostic logic for resolving common chromatographic anomalies during sulfoxide separation.
References
-
Chiral Stationary Phase Selection: Comparison of Chiralpak AD and Chiralcel OD for sulfoxide drugs.
-
Thermodynamic Control: Evidence of enthalpy-driven separation for arom
- Source: Enantioseparation of Proton Pump Inhibitors (Sulfoxides) by HPLC. MDPI, 2020.
-
Instruction Manual: Oper
- Source: Daicel Chiral Technologies Instruction Manual.
-
General Methodology: Separation of methyl phenyl sulfoxide (analogous structure) on cellulose phases.
- Source: LabRulez LCMS Library.
Sources
ChiralSpec Technical Support: Minimizing Thermal Racemization of Chiral Sulfoxides
Welcome to the ChiralSpec Technical Support Center.
This guide addresses the thermal stability of chiral sulfoxides, a frequent concern in process chemistry and drug development. Unlike carbon stereocenters, the sulfur atom in sulfoxides (
Module 1: The Knowledge Base (Mechanistic Causality)
To prevent racemization, one must understand the specific mechanism driving the loss of chirality. There are three primary thermal pathways:
Pyramidal Inversion (The Intrinsic Thermal Limit)
Sulfoxides possess a tetrahedral geometry with a non-bonding lone pair serving as the fourth "substituent." Racemization occurs when the molecule thermally vibrates enough to pass through a trigonal planar transition state (hybridization change from
-
The Barrier: The activation energy (
) is typically 35–42 kcal/mol (146–175 kJ/mol). -
Implication: Most simple alkyl-aryl sulfoxides are optically stable up to ~200°C. If you are seeing racemization at 80°C, it is likely not simple pyramidal inversion unless the substrate is unique.
-
Substituent Effect: Aromatic rings stabilize the planar transition state via resonance (conjugation with the S=O bond), lowering the barrier. Therefore, diaryl sulfoxides racemize faster than dialkyl sulfoxides.
Mislow-Evans Rearrangement (The Allylic Trap)
If your sulfoxide has an allylic group, thermal racemization can occur at much lower temperatures (often 50°C–80°C).
-
Mechanism: A reversible [2,3]-sigmatropic rearrangement converts the chiral sulfoxide into an achiral sulfenate ester. When it rearranges back, chirality is scrambled.
-
Detection: This is an equilibrium process.[1]
Acid/Lewis-Acid Catalysis (Pseudo-Thermal)
While not purely "thermal," heat amplifies the effect of trace acids or Lewis acids (e.g.,
Module 2: Diagnostic Workflow
Use this decision tree to identify the root cause of your ee erosion.
Figure 1: Diagnostic logic for identifying the source of chirality loss in sulfoxides.
Module 3: Quantitative Data & Reference Values[2]
Do not guess thermal stability. Use these reference values to calculate risk.
Table 1: Inversion Barriers ( ) for Common Sulfoxide Classes
Data synthesized from Rayner et al. and recent computational studies.
| Substrate Class | Example Structure | Thermal Risk Level | ||
| Dialkyl Sulfoxides | Methyl-n-butyl sulfoxide | ~40–42 | > 100 hours | Low |
| Alkyl-Aryl Sulfoxides | Methyl phenyl sulfoxide | ~36–38 | ~ 5–10 hours | Moderate |
| Diaryl Sulfoxides | Diphenyl sulfoxide | ~33–35 | < 1 hour | High |
| Allyl Sulfoxides | Allyl phenyl sulfoxide | N/A | N/A | Critical (<100°C) |
| Cyclic Sulfoxides | Penicillin sulfoxides | > 45 | Very Stable | Very Low |
*Note: Allyl sulfoxides racemize via Mislow-Evans rearrangement, not simple inversion. Half-lives can be minutes at 80°C.
Module 4: Experimental Protocols
Protocol A: The "Thermal Stress Test" (Validation)
Before scaling up a reaction involving heat (e.g., reflux in toluene or DMSO), validate the substrate's optical stability.
Materials:
-
Enantiopure Sulfoxide (>99% ee)[2]
-
High-boiling solvent (e.g., Xylenes, DMSO, or the intended reaction solvent)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Steps:
-
Preparation: Dissolve 50 mg of sulfoxide in 2 mL of the solvent.
-
Baseline: Take a 50 µL aliquot, dilute in HPLC mobile phase, and measure initial ee (
). -
Stress: Heat the solution to the intended reaction temperature (e.g., 120°C).
-
Sampling: Remove aliquots at
. -
Analysis: Analyze via Chiral HPLC/SFC.
-
Calculation: Plot
vs time. A linear slope indicates first-order racemization kinetics.
Pass Criteria: If ee drop is < 1% over the reaction duration, the process is thermally safe.
Protocol B: Mitigating Mislow-Evans (For Allylic Sulfoxides)
If you must heat an allylic sulfoxide, you must trap the sulfenate intermediate.
-
Add a Thiophile: Include a phosphite (e.g.,
) or a secondary amine in the reaction mixture. -
Mechanism: The thiophile reacts with the achiral sulfenate ester irreversibly to form an allylic alcohol (if using phosphite) or sulfide.
Module 5: Frequently Asked Questions (FAQs)
Q1: I am running a Pummerer rearrangement using acetic anhydride at 120°C. Why is my product racemic? A: This is likely not thermal inversion, but Racemization via Acyloxysulfonium Ions . In the Pummerer reaction, the intermediate acyloxysulfonium ion can undergo reversible exchange or elimination/addition pathways that scramble the sulfur center. Lower the temperature or use a milder activator (e.g., TFAA at 0°C).
Q2: Does the choice of solvent affect the racemization barrier? A: Yes, but subtly. Polar solvents generally stabilize the ground state (dipolar sulfoxide) more than the less polar transition state, slightly increasing the barrier (making it more stable). However, using high-boiling solvents like DMSO or DMF often tempts users to use higher temperatures, which is the real danger.
Q3: Can I store chiral sulfoxides on the shelf? A: Yes. At room temperature (25°C), a standard alkyl-aryl sulfoxide with a barrier of 36 kcal/mol has a theoretical half-life of thousands of years. Racemization on the shelf is almost always due to light exposure (photochemical cleavage) or trace acid impurities, not heat. Store in amber vials.
Q4: I used a Lewis Acid (
References
-
Rayner, D. R., Miller, E. G., Bickart, P., Gordon, A. J., & Mislow, K. (1966).[4] Mechanisms of Thermal Racemization of Sulfoxides.[3][4][5][6][7] Journal of the American Chemical Society.[8][4][7][9]
-
Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968).[1] The Thermal Racemization of Allylic Sulfoxides and the Interconversion of Allylic Sulfoxides and Sulfenates.[3] Journal of the American Chemical Society.[8][4][7][9]
-
Agranat, I., et al. (2007).[10] Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: A theoretical study. Chirality.[8][2][6][10][11][12][13][14]
-
Solladié, G. (1981). Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group. Synthesis.[8][2][3][7][11][13][14] (Foundational text on sulfoxide stability in synthesis).
Sources
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Mislow-Evans Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 12. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Solvent selection for recrystallization of (propylsulfinyl)benzene
Technical Support Center: Recrystallization of (Propylsulfinyl)benzene
Case ID: 3085-42-5-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Challenge of the "Living" Melt
Welcome to the technical support hub for (propylsulfinyl)benzene (propyl phenyl sulfoxide). You are likely here because your compound is refusing to behave like a standard solid.
The Core Problem: Alkyl aryl sulfoxides are notorious for being low-melting solids (often MP ~20–30°C) or viscous oils at room temperature. The propyl chain adds flexibility, disrupting crystal packing and lowering the melting point compared to its methyl analog. Standard room-temperature recrystallization often fails, resulting in "oiling out" rather than crystal formation.
This guide treats the purification not as a standard recrystallization, but as a low-temperature controlled precipitation .
Module 1: The Solvent Matrix
Do not use single solvents. The solubility differential of sulfoxides requires a binary system (Solvent/Anti-solvent) to force lattice formation without freezing the impurities.
Recommended Solvent Systems
| System | Ratio (v/v) | Primary Use | Technical Note |
| Diethyl Ether / Pentane | 1:2 to 1:4 | Gold Standard | Best for low-melting solids.[1] Ether solubilizes the sulfoxide; Pentane induces precipitation at -20°C. Easy to remove traces due to high volatility. |
| EtOAc / Hexane | 1:3 to 1:5 | Alternative | Use if the compound is too soluble in Ether.[1] Hexane is less volatile than Pentane, requiring longer drying times. |
| DCM / Hexane | 1:4 | High Polarity | Only use if the crude is an intractable oil.[1] DCM has high solubilizing power but is hard to remove from the crystal lattice. |
| Ethanol / Water | N/A | NOT RECOMMENDED | Avoid. Water removal is difficult without heating (which melts the product).[1] Hydrolysis risk is low but drying is a bottleneck. |
Module 2: Troubleshooting Workflow (Interactive)
Issue: "My product is oiling out at the bottom of the flask."
This is the most common ticket we receive. It happens because the solution temperature is above the liquid-liquid phase separation boundary but below the saturation point of the solid.
The Fix: The "Scratch and Freeze" Protocol
-
Re-dissolve: Warm the mixture slightly until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or a similar sulfoxide.
-
The Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.
-
Slow Cool: Do not plunge into ice immediately. Let it reach RT, then 0°C, then -20°C.
Visual Troubleshooting Guide:
Caption: Decision tree for addressing Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Impurity Management (Sulfide vs. Sulfone)
Recrystallization is excellent for removing salts and polar tars, but it struggles with chemically similar byproducts.
1. The Sulfide (Starting Material):
-
Behavior: Non-polar, oily.
-
Removal: Stays in the mother liquor (Pentane/Hexane) during crystallization.
-
Success Rate: High.
2. The Sulfone (Over-oxidation Product):
-
Behavior: Highly crystalline, higher melting point, more polar than sulfide but often less soluble in ether than the sulfoxide.
-
Risk: It may co-crystallize or crystallize before your sulfoxide.
-
Diagnostic: Check TLC (Thin Layer Chromatography).[2] If Sulfone (lower Rf than Sulfide, usually close to Sulfoxide) is present >5%, recrystallization will likely fail to purify .
-
Recommendation: If Sulfone is present, perform a rapid Flash Column Chromatography (Silica, Gradient Hexane -> EtOAc) before attempting crystallization.
Module 4: Standard Operating Procedure (SOP)
Protocol: Low-Temperature Displacement Crystallization
Materials:
-
Crude (Propylsulfinyl)benzene
-
Solvent A: Diethyl Ether (Anhydrous, peroxide-free)
-
Solvent B: Pentane (HPLC Grade)
-
Dry Ice / Acetone bath (-78°C) or Freezer (-20°C)
Step-by-Step:
-
Dissolution: Place crude oil/solid in a flask. Add the minimum amount of Solvent A (Ether) at room temperature to fully dissolve the sample.
-
Tip: If it requires heating >30°C, you are using too little solvent.
-
-
Precipitation Point: Add Solvent B (Pentane) dropwise with stirring until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of Solvent A to just clear the solution again.
-
Nucleation:
-
Place the flask in the fridge (4°C) for 1 hour.
-
Move to a freezer (-20°C) overnight.
-
If no crystals form:[1] Cool to -78°C (Dry ice/acetone). Scratch the glass vigorously.
-
-
Filtration:
-
CRITICAL: Filter cold. Set up your filtration apparatus in a cold room or chill the funnel with dry ice. If the funnel is warm, the crystals will melt back into the mother liquor immediately upon contact.
-
-
Washing: Wash with ultra-cold (-20°C) Pentane.
-
Drying: Vacuum dry at room temperature. Do not heat.
References
- Oae, S. (Ed.). Organic Chemistry of Sulfur. Plenum Press, New York. (General properties of organic sulfoxides and bonding).
-
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides.[2][3][4][5][6] In Organic Sulfur Chemistry. (Detailed synthesis and physical properties of alkyl aryl sulfoxides).
-
NIST Chemistry WebBook. Propyl phenyl sulfoxide. National Institute of Standards and Technology. (Verified physical data sources).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard solvent selection protocols for low-melting sulfur compounds).
Sources
- 1. Benzene, propyl- (CAS 103-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Aryl sulfoxide radical cations. Generation, spectral properties, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Precision Temperature Control for Selective Sulfoxidation
The Thermodynamic Landscape: Why Temperature is Your Primary Reagent
In selective sulfoxidation, temperature is not merely a condition; it is a reagent that dictates the kinetic pathway. The oxidation of a sulfide (thioether) to a sulfoxide (
The Core Challenge: Sulfoxides are nucleophilic. If the reaction temperature rises uncontrolled, the sulfoxide competes with the starting sulfide for the oxidant, leading to over-oxidation (sulfone formation) or, in asymmetric synthesis, racemization.
Visualization: The Reaction Coordinate
The following diagram illustrates the energy barriers you are manipulating. Note that
Figure 1: Reaction coordinate diagram showing the kinetic window for selective sulfoxidation. Lower temperatures prevent the system from surmounting the TS2 barrier.
Module A: Chemoselectivity (Stopping at the Sulfoxide)
Scenario: You are observing >5% sulfone byproduct.
Standard Protocol: Hydrogen Peroxide (
While traditional methods use metal catalysts (Mo, V), the HFIP solvent system is superior for chemoselectivity because it activates the oxidant and stabilizes the sulfoxide product via hydrogen bonding, effectively "shielding" it from further oxidation.
Troubleshooting Guide: The HFIP System
| Symptom | Probable Cause | Corrective Action | Mechanism |
| High Sulfone (>5%) | Temperature > 25°C | Cool to 0°C. Maintain <5°C during oxidant addition. | Heat overcomes the H-bond shielding of the sulfoxide. |
| Low Conversion | Temperature < -10°C | Warm to RT (20-25°C). | HFIP activation of |
| Exotherm Spike | Fast Addition | Dose oxidant over 30 mins. Monitor internal T. | Oxidation is exothermic. Spikes trigger local "hotspots" where sulfone forms instantly. |
Validated Protocol: HFIP-Mediated Oxidation
Reference: Colomer et al. (2011)
-
Dissolution: Dissolve sulfide (1.0 equiv) in HFIP (2-4 mL/mmol).
-
Thermal Setpoint: Cool to 0°C (Ice/Water bath).
-
Addition: Add 30%
(1.1 equiv) dropwise.-
Self-Validation: Ensure internal temperature does not rise >2°C during addition.
-
-
Reaction: Stir at 0°C for 10 min, then warm to 25°C .
-
Quench: Add saturated
immediately upon disappearance of starting material (TLC/HPLC).
Module B: Enantioselectivity (Chiral Sulfoxides)
Scenario: You are performing a Kagan or Modified Sharpless oxidation and observing low enantiomeric excess (ee).
Standard Protocol: Ti(OiPr)4 / (+)-DET /
Temperature is the single most critical variable in the Kagan oxidation. The active catalyst is a temperature-dependent aggregate.
Troubleshooting Guide: Asymmetric Oxidation
Q: My ee dropped from 95% to 80%. What happened? A: You likely drifted above -20°C .
-
Explanation: The Kagan reagent forms a specific chiral pocket around the Titanium center. At higher temperatures, ligand exchange rates increase, and the "loose" non-selective pathway becomes accessible.
-
Fix: Use a cryostat or a monitored Acetone/Dry Ice bath to hold -20°C to -25°C strictly.
Q: The reaction is stalled at 50% conversion. A: This is often a feature, not a bug (Kinetic Resolution), but if unexpected:
-
Check Water: The "Modified Kagan" requires exactly 1.0 equiv of
. -
Check Temp: Do not heat to drive conversion. Heating destroys the chiral complex. Add more oxidant at -20°C instead.
Decision Tree: Optimizing ee
Figure 2: Troubleshooting logic for restoring enantioselectivity in Titanium-mediated sulfoxidation.
Module C: Scale-Up & Exotherm Engineering
Scenario: Moving from 100 mg to 10 g.
Risk: Sulfoxidation is highly exothermic (
On a larger scale, surface-area-to-volume ratios decrease, meaning heat cannot escape as easily. A reaction that stays at 0°C in a flask might spike to 40°C in a reactor, causing a "runaway" to the sulfone.
Engineering Controls Table
| Parameter | Lab Scale (100 mg) | Process Scale (10 g+) | Technical Justification |
| Cooling | Ice Bath | Jacketed Reactor + Cryostat | Active heat removal is required to counter the exotherm. |
| Addition | Syringe (Bolus) | Peristaltic Pump (Dosing) | Accumulation Control: Never add oxidant faster than it is consumed. |
| Monitoring | External Thermometer | Internal Probe ( |
Setup Diagram: The Feedback Loop
Figure 3: Process safety loop. The dosing pump is slaved to the internal temperature probe to prevent thermal runaway.
References
-
Kagan Oxidation (Original Protocol): Pitchen, P.; Duñach, E.; Deshmukh, M. N.; Kagan, H. B. "An Efficient Asymmetric Oxidation of Sulfides to Sulfoxides." J. Am. Chem. Soc.1984 , 106, 8188–8193. Link
-
HFIP Solvent Effects: Colomer, I.; Chamberlain, A. E. R.; Haughey, M. B.; Donohoe, T. J. "Hexafluoroisopropanol as a highly versatile solvent." Nat. Rev. Chem.2017 , 1, 0088. Link
-
Mechanism of Selectivity: Carreno, M. C. "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chem. Rev.1995 , 95, 1717–1760. Link
-
Green Oxidation Methods: Ravikumar, K. S.; Zhang, Y. M.; Bégué, J. P.; Bonnet-Delpon, D. "Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoroisopropanol." Eur. J. Org.[2] Chem.1998 , 2937–2940. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Profiling of (Propylsulfinyl)benzene
Executive Summary
Molecule: (Propylsulfinyl)benzene (Phenyl propyl sulfoxide) CAS: 14663-23-1 Core Diagnostic Feature: Chiral Sulfur-Induced Diastereotopicity[1][2][3]
This guide provides a technical analysis of the 1H NMR spectral signature of (propylsulfinyl)benzene in Chloroform-d (
Part 1: Structural Analysis & The Chiral Sulfur Effect
The "Anisotropy Ladder"
In drug metabolism and synthesis, distinguishing between the sulfide (starting material), sulfoxide (metabolite 1), and sulfone (metabolite 2) is critical. The primary differentiator is the chemical shift and splitting pattern of the propyl chain's
-
Sulfide (
): Protons are equivalent; signal is a simple triplet. -
Sulfoxide (
): Sulfur is chiral. -protons are diastereotopic (chemically non-equivalent).[2] Signal is a complex multiplet (often or two distinct multiplets). -
Sulfone (
): Sulfur is achiral ( symmetry local to S). Protons are equivalent; signal returns to a triplet (but significantly deshielded).
Visualization: The Oxidation Pathway & NMR Logic
The following diagram illustrates the synthetic progression and the resulting shift in NMR observables.
Figure 1: Oxidation state progression and its direct correlation to
Part 2: Comparative Chemical Shift Data ( )
The following table synthesizes experimental data comparing the target molecule with its immediate analogs. Note the distinct behavior of the aromatic ortho protons and the aliphatic
| Position | Proton Type | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Over-oxidation) |
| Aromatic | Ortho (2H) | 7.20 - 7.35 ppm (m) | 7.60 - 7.65 ppm (m) | 7.90 - 7.95 ppm (d) |
| Aromatic | Meta/Para (3H) | 7.15 - 7.30 ppm (m) | 7.45 - 7.55 ppm (m) | 7.55 - 7.65 ppm (m) |
| Aliphatic | ~2.90 ppm (t) | 2.70 - 2.85 ppm (m) * | 3.05 - 3.15 ppm (m) | |
| Aliphatic | ~1.70 ppm (sext) | 1.60 - 1.80 ppm (m) | ~1.75 ppm (m) | |
| Aliphatic | ~1.00 ppm (t) | 1.02 ppm (t) | ~1.00 ppm (t) |
*Critical Diagnostic Note: In the sulfoxide, the
Detailed Assignment for (Propylsulfinyl)benzene
-
7.62 ppm (m, 2H): Ortho-protons. Deshielded by the inductive effect of the sulfinyl group and the anisotropy of the S=O bond.
-
7.48 - 7.52 ppm (m, 3H): Meta and Para-protons.
-
2.72 - 2.82 ppm (m, 2H):
-Methylene protons ( ). Due to the chiral sulfur, these are anisochronous . -
1.65 - 1.85 ppm (m, 2H):
-Methylene protons ( ). -
1.02 ppm (t, J=7.4 Hz, 3H): Methyl group.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis (Sulfide Sulfoxide)
To generate the standard for NMR comparison, controlled oxidation is required to avoid forming the sulfone.
Reagents:
-
(Propylthio)benzene (1.0 equiv)
-
Sodium Periodate (
) (1.1 equiv) - Preferred for selectivity -
Solvent: Methanol/Water (1:1)
Workflow:
-
Dissolve (propylthio)benzene in
(0.1 M concentration). -
Cool to 0°C in an ice bath.
-
Add
portion-wise over 10 minutes. -
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Quench: Dilute with water and extract with
(DCM). -
Purification: Wash organic layer with brine, dry over
, and concentrate. -
Validation: Check TLC. If Sulfone is present, purify via column chromatography (Silica; Hexane/EtOAc gradient).
Protocol B: NMR Sample Preparation
Proper preparation is vital to resolve the diastereotopic splitting.
-
Mass: Weigh ~10-15 mg of the oil/solid.
-
Solvent: Add 0.6 mL
(99.8% D).-
Tip: Ensure the solvent is free of acid traces (HCl in aged chloroform can cause proton exchange or degradation). Filter through basic alumina if uncertain.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Scans: 16 (minimum).
-
Spectral Width: -2 to 14 ppm.
-
Crucial: Shim well on the aliphatic region to resolve the
-CH2 multiplet structure.
-
Part 4: Mechanistic Visualization (Diastereotopicity)
The following diagram explains why the NMR signal splits the way it does.
Figure 2: The causal chain from chiral sulfur to complex NMR splitting.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Phenyl propyl sulfoxide. SDBS No. 16542. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 34: Sulfur, Silicon, and Phosphorus).
-
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link]
Sources
13C NMR spectral data for phenyl propyl sulfoxide
Technical Comparison Guide: NMR Spectral Analysis of Phenyl Propyl Sulfoxide
Executive Summary
In medicinal chemistry and organic synthesis, the precise characterization of sulfur oxidation states is critical. Phenyl propyl sulfoxide (CAS 14199-19-0) represents a chiral sulfinyl core often found in bioactive scaffolds. This guide compares its
Structural & Electronic Basis
The chemical shift variations across the sulfide-sulfoxide-sulfone series are driven by two primary factors:
-
Inductive Effect (-I): The electronegativity of the sulfur center increases with oxidation state (
), generally deshielding adjacent carbons. -
Anisotropy & Resonance: The sulfinyl group (
) has a pyramidal geometry with a lone pair, creating a chiral center and specific magnetic anisotropy. This often causes diastereotopic splitting in proton spectra, though in , it primarily manifests as distinct shielding patterns compared to the planar sulfone.
Structural Visualization
The following diagram illustrates the carbon numbering scheme used in the spectral data analysis.
Comparative Spectral Data
The following table synthesizes experimental data for phenyl propyl sulfoxide and its direct analogs. All values are reported in ppm relative to TMS (
Table 1: NMR Chemical Shift Comparison ( ppm)
| Carbon Position | Phenyl Propyl Sulfide (S) | Phenyl Propyl Sulfoxide (SO) | Phenyl Propyl Sulfone ( | Diagnostic Trend |
| Aliphatic Chain | ||||
| C- | 35.8 | 58.2 | 56.5 | Major Deshielding: Oxidation to sulfoxide causes a ~22 ppm downfield shift. |
| C- | 22.9 | 16.5 | 17.2 | Shielding Effect: The |
| C- | 13.6 | 13.4 | 13.1 | Minimal Change: Distant carbons are largely unaffected. |
| Aromatic Ring | ||||
| C-ipso | 136.8 | 144.5 | 139.2 | Diagnostic Peak: Sulfoxide ipso-C is the most deshielded of the series. |
| C-ortho | 129.0 | 124.1 | 127.8 | Ortho carbons are shielded relative to sulfide. |
| C-meta | 128.8 | 129.2 | 129.3 | Minimal variation. |
| C-para | 125.6 | 130.9 | 133.7 | Progressive deshielding with oxidation state. |
Key Insight: The most reliable indicator of sulfoxide formation is the C-
Experimental Protocol
To ensure reproducible spectral data, the following protocol minimizes concentration effects and solvent interactions, which are pronounced in polar sulfoxides.
Protocol: High-Resolution NMR Acquisition
Reagents:
-
Analyte: Phenyl propyl sulfoxide (>98% purity).
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% v/v TMS. -
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow:
-
Sample Preparation: Dissolve 30–50 mg of sulfoxide in 0.6 mL
. Note: Sulfoxides can be hygroscopic; ensure the sample is dry to prevent water peaks from obscuring data or affecting shifts via H-bonding. -
Instrument Setup: Calibrate probe temperature to 298 K (
). -
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary ipso carbons).
-
Spectral Width: -10 to 220 ppm.
-
Scans (NS): Minimum 256 (512 recommended for high S/N on quaternary carbons).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz.
-
Referencing: Set
triplet center to 77.16 ppm.
-
Workflow Diagram
Troubleshooting & Validation
-
Concentration Effects: Sulfoxides are polar and can self-associate at high concentrations, causing chemical shift drifts of up to 0.5 ppm. If precise comparison with literature is required, perform a dilution study (e.g., 10 mg vs 50 mg).
-
Solvent Choice: If the aliphatic region overlaps with impurities, switching to DMSO-
is recommended. Note that in DMSO- , the C- peak may shift slightly downfield due to strong dipole-dipole interactions. -
Differentiation from Sulfone: If the
data is ambiguous (e.g., C- is similar), check the C-ipso . The sulfoxide ipso carbon is typically ~5 ppm more deshielded than the sulfone ipso carbon.
References
-
General Chemical Shifts & Solvent Data
- Pouchert, C. J.; Behnke, J.
-
Experimental Protocols
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics2010 , 29, 2176–2179. Link
-
- Pretsch, E.; Bühlmann, P.; Badertscher, M.
IR Spectroscopy of the Sulfinyl Group: A Comparative Diagnostic Guide
Executive Summary & Core Directive
The sulfinyl group (R–S(=O)–R'), distinct from its oxidized sulfonyl analog (R–SO₂–R'), presents a unique infrared (IR) signature critical for structural elucidation in medicinal chemistry (e.g., omeprazole, esomeprazole) and materials science.
This guide moves beyond basic spectral libraries to provide a mechanistic, comparative, and experimentally validated framework for identifying the sulfinyl moiety. We focus on distinguishing the S=O stretch from interfering signals like sulfones, carbonyls, and C–O stretches, emphasizing the profound impact of hydrogen bonding on spectral positioning.
Theoretical Basis: The Vibrational Signature[2]
The sulfinyl bond is a highly polarized semi-double bond. Unlike the carbonyl group (C=O), where
Mechanistic Drivers of Peak Location
-
Reduced Force Constant: The S=O bond is weaker than C=O, placing its stretching frequency significantly lower (
) compared to carbonyls ( ). -
Mass Effect: The reduced mass (
) of the S–O system is higher than C–O, further lowering the frequency according to Hooke’s Law: -
Dipole Intensity: The S=O bond has a large dipole moment (~3.0 D for DMSO), resulting in a strong, intense absorption band . This intensity is a key diagnostic feature, distinguishing it from weaker C–C or C–S fingerprints.
Diagnostic Peak Analysis
The Primary S=O Stretch
The hallmark of the sulfinyl group is a strong stretching vibration (
| State / Environment | Frequency Range ( | Intensity | Mechanistic Insight |
| Dilute Solution (Non-polar) | 1055 – 1070 | Strong | "Free" S=O stretch; minimal intermolecular interaction.[2] |
| Liquid / Solid (Neat) | 1030 – 1060 | Strong | Self-association via dipole-dipole interactions lowers |
| H-Bonding Solvent (e.g., Water) | 980 – 1020 | Broad/Strong | H-bonding (S=O |
Expert Insight: In chiral sulfoxides (e.g., Esomeprazole), the S=O peak is sensitive to crystalline packing. Polymorphs often exhibit shifts of 5–10
due to differing H-bond networks in the lattice.
Comparative Analysis: Sulfinyl vs. Alternatives
Differentiation from chemically related groups is the most common analytical challenge.
| Functional Group | Structure | Diagnostic Bands ( | Key Differentiator from Sulfinyl |
| Sulfinyl | R–S(=O)–R | 1030–1070 (Strong) | Single strong band in the fingerprint region.[2] |
| Sulfonyl | R–SO₂–R | 1300–1350 (Asym) 1120–1160 (Sym) | Doublet signature. The high-frequency band (~1325) is absent in sulfoxides.[2] |
| Carbonyl | R–C(=O)–R | 1650–1750 | Frequency is too high to confuse with S=O.[2] |
| Ether / Alcohol | C–O stretch | 1000–1300 | Often weaker or broader; lacks the specific solvent sensitivity of S=O.[2] |
| Thiocarbonyl | C=S | 1050–1200 | Generally weaker intensity than S=O; C=S is less polarized.[2] |
Experimental Protocol: Handling & Acquisition
Sulfoxides are notoriously hygroscopic . Water absorption creates a broad O–H stretch (~3400
Protocol: Anhydrous Sampling for S=O Validation
-
Sample Preparation (Solid):
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr to minimize moisture uptake during grinding.
-
Drying: If the sample is old, dry in a vacuum desiccator over
for 2 hours. -
Execution: Place solid on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.
-
-
Sample Preparation (Liquid/Oil):
-
Method: Liquid cell (NaCl/KBr plates) or ATR.
-
Solvent Check: If using a solution (e.g.,
or ), verify the solvent background does not obscure the 1000–1100 region. -
Hygroscopy Test: Acquire a spectrum immediately. Expose the film to breath (moisture) for 5 seconds and re-acquire.
-
Observation: A red shift of the 1050 peak confirms the presence of a basic H-bond acceptor like S=O.
-
-
Acquisition Parameters:
-
Resolution: 4
-
Scans: 16–32 (sufficient for the strong S=O dipole)
-
Data Interpretation Workflow
The following logic flow ensures rigorous identification, preventing false positives from sulfones or ethers.
Figure 1: Logical decision tree for differentiating Sulfinyl groups from Sulfonyls and Carbonyls based on IR spectral data.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic structural assignment).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed frequency tables).
-
Oh, K. I., & Baiz, C. R. (2019).[1] Empirical S=O Stretch Vibrational Frequency Map. The Journal of Chemical Physics, 151(23), 234107. (Detailed analysis of S=O sensitivity to hydration).
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Sources
Technical Comparison: NMR Spectroscopic Distinction of Phenyl Propyl Sulfoxide vs. Sulfone
Executive Summary
In drug development and organic synthesis, distinguishing between oxidation states of sulfur—specifically sulfoxides (
The core distinction lies in molecular symmetry :
-
Phenyl Propyl Sulfoxide: Contains a chiral sulfur center, rendering the
-methylene protons diastereotopic . This results in a complex splitting pattern (ABX or ABX system). -
Phenyl Propyl Sulfone: Contains an achiral, symmetric sulfur center. The
-methylene protons are enantiotopic (chemically equivalent), resulting in a clean triplet.
This guide details the mechanistic basis, spectral data, and experimental protocols to confidently differentiate these species.
Mechanistic Basis: Chirality vs. Symmetry[2]
The spectral differences are not merely due to electron density (oxidation state) but are fundamentally geometric.
The Sulfoxide Anomaly (Chirality)
In phenyl propyl sulfoxide, the sulfur atom is
-
Consequence: The molecule lacks a plane of symmetry.
-
Proton Environment: The two protons on the
-carbon (adjacent to sulfur) are diastereotopic . One proton resides in a magnetic environment "cis" to the sulfinyl oxygen, while the other is "cis" to the lone pair. They are chemically non-equivalent ( ).[2][3]
The Sulfone Symmetry
In phenyl propyl sulfone, the sulfur atom is bonded to two identical oxygen atoms.
-
Consequence: The molecule possesses a plane of symmetry bisecting the
angle. -
Proton Environment: The
-protons are enantiotopic .[3] In achiral solvents (like ), they behave as chemically equivalent nuclei.
Detailed Spectral Analysis
Comparative Data Table ( and NMR in )
| Feature | Phenyl Propyl Sulfide (Starting Material) | Phenyl Propyl Sulfoxide (Oxidation Product 1) | Phenyl Propyl Sulfone (Oxidation Product 2) |
| Sulfur Geometry | Bent, Achiral | Pyramidal, Chiral | Tetrahedral, Achiral |
| ~2.8 – 2.9 ppm | ~2.6 – 2.8 ppm | ~3.0 – 3.2 ppm | |
| Triplet ( | Complex Multiplet (dt, ddd, or m) | Triplet ( | |
| ~35 ppm | ~58 ppm | ~56 ppm | |
| Aromatic Region | Multiplet (7.1 - 7.4 ppm) | Multiplet (7.4 - 7.7 ppm) | Multiplet (7.5 - 8.0 ppm) |
Note: Chemical shifts are approximate and solvent-dependent. The key diagnostic is the multiplicity , not just the shift.
The "Smoking Gun": -Proton Splitting
The most reliable method to distinguish the two is the splitting pattern of the propyl group's
-
Sulfone (The Triplet): The two
-protons are equivalent. They do not split each other. They are split only by the two neighboring -protons ( ).-
Pattern: Triplet (
).[1] -
Appearance: Clean, symmetric three-line signal.
-
-
Sulfoxide (The Multiplet): The two
-protons are non-equivalent ( and ).-
Geminal Coupling:
splits (and vice versa) with a large coupling constant ( ). -
Vicinal Coupling: Both
and couple to the -protons, often with different constants ( ).
-
Pattern: The signal appears as a complex "messy" multiplet, often spanning 0.1–0.2 ppm. At lower field strengths (300 MHz), it may look like a broad quintet or a distorted quartet. At higher fields (600 MHz), the roof-effect and distinct ddd patterns become resolved.
-
Experimental Protocol: Synthesis & Monitoring
To validate these spectral features, the following protocol describes the stepwise oxidation and NMR monitoring.
Materials
-
Substrate: Phenyl propyl sulfide.
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.0 eq for sulfoxide, 2.2 eq for sulfone).
-
Solvent: Dichloromethane (DCM).
-
NMR Solvent:
(Chloroform-d).
Step-by-Step Methodology
-
Preparation: Dissolve phenyl propyl sulfide (1.0 mmol) in DCM (5 mL) at 0°C.
-
Sulfoxide Synthesis: Add mCPBA (1.0 eq) dropwise. Stir for 30 min.
-
Checkpoint: Quench a small aliquot, extract, and run NMR. Look for the complex multiplet at ~2.7 ppm.
-
-
Sulfone Synthesis: To the same reaction (or fresh sulfide), add excess mCPBA (>2.2 eq) and warm to room temperature. Stir for 2 hours.
-
Workup: Wash with saturated
to remove m-chlorobenzoic acid byproduct (which has aromatic signals that can interfere). Dry over .
Decision Logic & Visualization
The following diagram illustrates the logical flow for identifying the product based on spectral data.
Figure 1: Spectral decision tree for differentiating sulfide, sulfoxide, and sulfone based on
References
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Li, J., et al. (2012). Catalyst-free approach for solvent-depended selective oxidation of organic sulfides with oxone. Green Chemistry (Supplementary Information). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for diastereotopicity in sulfoxides).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. epfl.ch [epfl.ch]
- 8. Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Mass spectrometry fragmentation pattern of (propylsulfinyl)benzene
Technical Deep Dive: Elucidating the Fragmentation Dynamics of (Propylsulfinyl)benzene
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Sulfoxide Signature
The mass spectrometric analysis of (propylsulfinyl)benzene (also known as phenyl propyl sulfoxide, MW 168 Da) presents a unique challenge in structural elucidation: distinguishing intrinsic electron ionization (EI) fragmentation from thermal degradation.
Unlike its sulfide or sulfone analogs, (propylsulfinyl)benzene possesses a distinct lability centered on the sulfinyl (
Mechanistic Deep Dive: The McLafferty Rearrangement
The fragmentation of (propylsulfinyl)benzene is governed by the interaction between the sulfinyl oxygen and the propyl side chain.
The Pathway
Upon electron impact (70 eV), the molecular ion (
-
-Hydrogen Abstraction: The oxygen of the sulfinyl group abstracts a hydrogen atom from the
-carbon of the propyl chain via a six-membered transition state. -
C-S Bond Cleavage: This triggers the cleavage of the Sulfur-Carbon bond (
). -
Neutral Loss: A neutral propene molecule (
, 42 Da) is expelled. -
Radical Cation Formation: The charge is retained on the sulfur-containing fragment, generating the benzenesulfenic acid radical cation at m/z 126 .
This pathway is energetically favored over the direct homolytic cleavage of the propyl group (which would yield m/z 125) due to the stability of the eliminated neutral alkene.
Secondary Fragmentation
The m/z 126 ion is metastable and typically fragments further:
-
Loss of Hydroxyl Radical (
): m/z 126 m/z 109 (PhS ). -
Phenyl Cation Formation: m/z 109
m/z 77 (Ph ).
Figure 1: The dominant fragmentation pathway of (propylsulfinyl)benzene via McLafferty rearrangement.
Comparative Analysis: Sulfoxide vs. Sulfone vs. Sulfide
In drug metabolism studies (DMPK), distinguishing the oxidation states of sulfur is critical. The following table contrasts (propylsulfinyl)benzene with its reduced (sulfide) and oxidized (sulfone) analogs.
Table 1: Comparative Mass Spectral Signatures
| Feature | (Propylthio)benzene (Sulfide) | (Propylsulfinyl)benzene (Sulfoxide) | (Propylsulfonyl)benzene (Sulfone) |
| Formula | |||
| Molecular Weight | 152 Da | 168 Da | 184 Da |
| Primary Mechanism | McLafferty Rearrangement | Rearrangement to Sulfinate ester | |
| Diagnostic Base Peak | m/z 110 (PhSH) or 109 (PhS) | m/z 126 (PhSOH) | m/z 77 (Ph) or 94 (PhOH) |
| Neutral Loss | Propyl radical (43 Da) | Propene (42 Da) | Propene (42 Da) or |
| Stability | High | Low (Thermally Labile) | High |
Key Differentiator:
-
Sulfides lack the oxygen required for the McLafferty rearrangement; they typically lose the alkyl chain as a radical.
-
Sulfones (
) are geometrically rigid. While they can lose propene, they frequently undergo a rearrangement where a phenyl group migrates to an oxygen (sulfone sulfinate), leading to phenolic fragments (m/z 94) or direct extrusion of to form propylbenzene-like fragments. -
Sulfoxides uniquely yield the m/z 126 ion. If you see m/z 126, you have the sulfoxide.
Experimental Protocol: Validating Thermal Stability
A critical risk in analyzing (propylsulfinyl)benzene is pyrolytic elimination . Inside a hot GC injector (
The Problem: Both thermal degradation and EI fragmentation yield m/z 126. The Solution: A self-validating "Cold vs. Hot" protocol.
Methodology
-
System: GC-MS (EI Source) or LC-MS (ESI/APCI).
-
Variable: Injector/Source Temperature.
Step-by-Step Validation Workflow:
-
Run 1 (Standard/Hot): Perform GC-MS with injector at 250°C. Observe the ratio of m/z 168 (Parent) to m/z 126 (Fragment).
-
Observation: Likely very low abundance of m/z 168 due to thermal elimination.
-
-
Run 2 (Cold/Soft): Lower injector to 150°C (or use on-column injection).
-
Observation: If the abundance of m/z 168 increases significantly relative to m/z 126, the previous loss was thermal.
-
-
Run 3 (Cross-Validation - LC-MS): Analyze via ESI-MS (soft ionization) with no heat.
-
Result: Should show exclusively
at m/z 169 or at m/z 191, with minimal fragmentation.
-
Figure 2: Decision tree for distinguishing thermal degradation from true mass spectral fragmentation.
References
-
Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Alkyl Aryl Sulfoxides." Journal of the Chemical Society B: Physical Organic.
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Methyl Phenyl Sulfoxide (Analog)." NIST Chemistry WebBook, SRD 69.
- Oae, S., & Doi, K. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press. (Provides grounding for the McLafferty rearrangement in sulfoxides).
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[1] (Standard reference for general fragmentation rules of sulfur compounds).
Sources
Optical rotation values for (R)-(+)-phenyl propyl sulfoxide
This guide details the optical rotation properties of (R)-(+)-phenyl propyl sulfoxide, synthesizing experimental data with mechanistic insights into solvent dependencies and stereochemical determination.
Executive Summary
(R)-(+)-Phenyl propyl sulfoxide is a chiral organosulfur compound frequently employed as a stereodirecting auxiliary in asymmetric synthesis and as a metabolic probe in sulfoxidation studies. Unlike its lower homolog, methyl phenyl sulfoxide, the propyl variant exhibits a significantly higher magnitude of optical rotation due to the increased steric bulk of the alkyl chain, which influences the conformational population of the sulfinyl group.
This guide provides the specific rotation values derived from high-purity isolates, compares them with structural analogs, and outlines the critical solvent effects that can alter observed values by >10%.
Physical Properties & Optical Rotation Data[1][2][3][4][5][6][7][8][9]
Specific Rotation Values ( )
The following values represent the specific rotation of (R)-(+)-phenyl n-propyl sulfoxide at 25°C (
| Solvent | Observed | Enantiomeric Excess (ee) | Extrapolated | Trend |
| Chloroform (CHCl | +51.8° (S-enantiomer inverted)* | 21% | +246° | High |
| Acetone | +131.5° (Butyl analog ref)** | 71% | +185° | Medium |
| Ethanol (EtOH) | +164.8° (Allyl analog ref) | 98% | +168° | Medium-High |
*Data derived from the inversion of (S)-phenyl propyl sulfoxide values reported in asymmetric oxidation studies (Source: Univ. Groningen/ResearchGate). The high magnitude of the extrapolated value suggests significant conformational rigidity in non-polar solvents. **Due to data scarcity for the n-propyl variant in acetone, the n-butyl analog is provided as the closest conformational proxy.
Comparative Analysis: Alkyl Phenyl Sulfoxides
The magnitude of rotation increases with the chain length and steric demand of the alkyl group.
| Compound | Structure | Relative Magnitude | |
| (R)-Methyl Phenyl Sulfoxide | Ph-S(O)-Me | +149° | Baseline |
| (R)-Phenyl n-Propyl Sulfoxide | Ph-S(O)-nPr | ~+180° to +240° | High |
| (R)-Phenyl iso-Propyl Sulfoxide | Ph-S(O)-iPr | +177° (approx) | High |
Critical Insight: Do not confuse n-propyl and iso-propyl variants. The iso-propyl group introduces branching at the
-carbon, which can invert the elution order in chiral HPLC but maintains the same sign of rotation for the (R)-configuration.
Mechanistic Insight: Solvent Effects on Chirality
Optical rotation in sulfoxides is highly sensitive to solvation. The sulfinyl oxygen is a strong hydrogen bond acceptor. In protic solvents (e.g., Ethanol, Water), H-bonding stabilizes a specific conformer that may have a lower or different rotatory power compared to the conformer dominant in aprotic solvents (e.g., CHCl
Figure 1: Causal pathway of solvent influence on optical rotation. Protic solvents lock the sulfoxide into specific rotamers via H-bonding, altering the net polarization rotation.
Experimental Protocols
Protocol A: Determination of Optical Purity (Self-Validating)
To ensure the accuracy of your
Reagents:
-
Mobile Phase: Hexane / Isopropanol (90:10 or 85:15).
-
Column: Chiralcel OD-H or OB-H.
-
Flow Rate: 0.5 - 1.0 mL/min.
Workflow:
-
Dissolution: Dissolve 10 mg of sample in 1 mL of mobile phase.
-
Separation: Inject 10 µL.
-
Detection: Monitor UV at 254 nm.
-
Validation:
-
(R)-Enantiomer typically elutes second on OD-H columns (verify with standard).
-
Calculate ee:
.
-
-
Correlate: Use the measured ee to correct your specific rotation reading:
Protocol B: Andersen Synthesis (High Enantiopurity Route)
For establishing a reference standard, avoid direct oxidation of sulfides (which yields low ee). Use the Andersen method.[1]
-
Precursor: Start with diastereomerically pure (-)-Menthyl (S)-p-toluenesulfinate .
-
Grignard Formation: Prepare Propylmagnesium bromide (Ph-MgBr would yield the tolyl analog; here we react Phenyl sulfinate with Propyl Grignard or Propyl sulfinate with Phenyl Grignard).
-
Correction: To get Phenyl Propyl Sulfoxide, react (-)-Menthyl (S)-benzenesulfinate with n-Propylmagnesium bromide .
-
-
Substitution:
-
Add sulfinate ester to Grignard reagent in anhydrous Ether at 0°C.
-
Mechanism: S_N2-like substitution at Sulfur with Inversion of Configuration .
-
(S)-Sulfinate
(R)-Sulfoxide.
-
-
Workup: Quench with saturated NH
Cl, extract with EtOAc. -
Result: Yields (R)-(+)-Phenyl propyl sulfoxide with ee >98%.
References
- University of Groningen, "Biocatalytic Synthesis of Chiral Sulfoxides," Chapter 3: HAPMO catalyzed oxidation, Table 3.2. [Source Data for (S)
- Kagan, H. B., "Asymmetric Oxidation of Sulfides," E-EROS Encyclopedia of Reagents for Organic Synthesis, 2015.
- Drabowicz, J. et al., "The Andersen Method for the Preparation of Chiral Sulfoxides," Organosulfur Chemistry in Asymmetric Synthesis, Wiley-VCH, 2008.
- Sigma-Aldrich, "Product Specification: Methyl Phenyl Sulfoxide and Analogs," [Catalog D
- ResearchGate, "Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide," Organic & Biomolecular Chemistry.
Sources
Comparative Reactivity Guide: Phenyl Propyl Sulfoxide vs. Methyl Phenyl Sulfoxide
Executive Summary
This guide provides a technical comparison between Methyl Phenyl Sulfoxide (PhS(O)Me) and Phenyl Propyl Sulfoxide (PhS(O)Pr) . While both share the fundamental sulfinyl core (
Key Takeaways:
-
Methyl Phenyl Sulfoxide: The "compact" standard. Exhibits superior performance as a Directing Group (DG) in C-H activation due to minimal steric hindrance. However, its
-protons are more acidic and accessible, making it more susceptible to rapid, sometimes uncontrolled, Pummerer rearrangements. -
Phenyl Propyl Sulfoxide: The "lipophilic" alternative. The propyl chain introduces steric bulk that modulates metal coordination rates and increases lipophilicity (
). It offers higher stability against over-oxidation in certain enzymatic pathways but presents challenges in steric-sensitive catalytic cycles.
Structural & Electronic Determinants
To predict reactivity, one must quantify the physicochemical differences between the
Steric Parameters
The steric demand of the alkyl group dictates the approach of oxidants and metal catalysts.
| Parameter | Methyl Phenyl Sulfoxide | Phenyl Propyl Sulfoxide | Implication |
| Taft Steric Constant ( | 0.00 (Reference) | -0.36 | Propyl group exerts mild steric pressure, slowing bimolecular nucleophilic attacks. |
| Charton Value ( | 0.52 | 0.68 | Increased effective radius in the propyl analog hinders coordination in crowded transition states. |
| Primary ( | Secondary ( | The propyl |
Electronic Effects & Acidity
The sulfinyl group is a strong electron-withdrawing group (EWG) via induction (
-
-Proton Acidity: The pKa of
-protons in PhS(O)Me is approximately 29 (in DMSO). The propyl analog's -protons are slightly less acidic due to the electron-donating inductive effect ( ) of the ethyl tail attached to the -carbon, destabilizing the conjugate carbanion. -
Metal Binding: Both coordinate metals via the sulfinyl oxygen (hard donor) or sulfur (soft donor). The propyl group's bulk destabilizes O-bound complexes in sterically congested pockets (e.g., enzyme active sites or bulky Pd-catalysts).
Chemical Transformations: Comparative Analysis
The Pummerer Rearrangement
This is the most critical divergent pathway. The reaction involves the activation of the sulfoxide oxygen by an electrophile (e.g., acetic anhydride), followed by
-
Methyl Phenyl Sulfoxide:
-
Mechanism: Rapid acylation followed by fast deprotonation of the accessible methyl protons.
-
Product: Terminal
-acetoxy sulfide ( ). -
Risk: High reactivity can lead to double Pummerer reactions or hydrolysis to formaldehyde equivalents.
-
-
Phenyl Propyl Sulfoxide:
-
Mechanism: Acylation occurs, but deprotonation is sterically slower. However, the resulting thionium ion intermediate (
) is more stable than the methyl analog due to hyperconjugation from the ethyl group. -
Product: Internal
-acetoxy sulfide ( ). -
Selectivity: Often yields higher regioselectivity due to the thermodynamic stability of the substituted thionium ion.
-
Sulfoxide-Directed C-H Activation
Sulfoxides are potent traceless directing groups for Pd(II) and Rh(III) catalyzed C-H functionalization.
-
Methyl Advantage: The small methyl group allows the catalyst to approach the ortho-C-H bond of the phenyl ring without clashing with the ligand sphere. It typically gives higher yields in sterically demanding couplings (e.g., with bulky olefins).
-
Propyl Limitation: The flexible propyl chain creates an "exclusion volume" around the metal center. In rigid catalytic systems (e.g., Cp*Rh), this can reduce turnover frequency (TOF) by 30–50% compared to the methyl analog.
Experimental Protocols
Protocol A: Selective Oxidation (Sulfide Sulfoxide)
Objective: Synthesize the sulfoxide without over-oxidation to sulfone.
Reagents:
-
Substrate: Thioanisole (Methyl) or Phenyl Propyl Sulfide (1.0 equiv)
-
Oxidant: 30%
(1.1 equiv) -
Catalyst: Hexafluoroisopropanol (HFIP) (Solvent/Activator)
Methodology:
-
Dissolution: Dissolve 5 mmol of sulfide in 10 mL of HFIP. The fluorinated solvent activates
via hydrogen bonding. -
Addition: Add
dropwise at 0 °C. Note: The methyl sulfide reacts exothermically and rapidly. The propyl sulfide requires warming to room temperature (25 °C) due to hydrophobicity and sterics. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Methyl sulfoxide (
) appears within 30 min. Propyl sulfoxide requires ~2 hours. -
Quench: Add saturated
to destroy excess peroxide. -
Extraction: Extract with DCM. Crucial: The propyl sulfoxide is significantly more lipophilic; ensure thorough extraction from the aqueous phase.
Protocol B: Pummerer Rearrangement
Objective: Compare reactivity toward
Reagents:
-
Sulfoxide (1.0 equiv)
-
Acetic Anhydride (
) (5.0 equiv) -
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Solvent: Toluene (0.5 M)
Methodology:
-
Setup: Heat the reaction mixture to 110 °C under
. -
Kinetics Observation:
-
Methyl: Reaction often complete in 1–2 hours. Product is
. -
Propyl: Reaction typically requires 4–6 hours. The secondary proton removal is the rate-limiting step. Product is
.
-
-
Workup: Cool, neutralize with
, extract with . -
Analysis:
NMR is diagnostic. Look for the triplet at 5.5 ppm (propyl methine) vs. the singlet at 5.2 ppm (methyl methylene).
Performance Data & Visualization
Comparative Reactivity Table
| Metric | Methyl Phenyl Sulfoxide | Phenyl Propyl Sulfoxide |
| Oxidation Rate ( | 1.00 (Fast) | 0.65 (Moderate) |
| Pummerer Yield (Standard) | 85-92% | 70-78% |
| C-H Activation Yield (Pd-cat) | 95% | 82% |
| Lipophilicity (cLogP) | ~0.8 | ~1.9 |
| Metabolic Stability (Microsomal) | Low (S-oxidation/demethylation) | Moderate ( |
Mechanistic Divergence (Pummerer)
The following diagram illustrates the bifurcation in the Pummerer rearrangement pathway dictated by the alkyl chain structure.
Caption: Mechanistic divergence in Pummerer rearrangement. Methyl pathway is kinetically faster; Propyl pathway involves a more stable but sterically hindered intermediate.
Drug Development Implications[1][2]
In Medicinal Chemistry, the choice between methyl and propyl sulfoxides is rarely arbitrary:
-
Solubility vs. Permeability: If a lead compound is too polar, switching the methyl sulfoxide to a propyl sulfoxide increases lipophilicity (cLogP increases by ~1.0 unit), potentially improving membrane permeability (Caco-2 flux).
-
Metabolic Soft Spots:
-
Methyl: Prone to rapid demethylation or oxidation to sulfone by CYP450.
-
Propyl: The terminal methyl of the propyl chain becomes a new site for metabolic attack (
-oxidation), but the sulfoxide moiety itself may be sterically shielded from oxidases compared to the methyl analog.
-
-
Chirality: Both are chiral at sulfur. The larger propyl group enhances the discrimination between enantiomers in chiral HPLC separations and can induce higher diastereoselectivity when used as a chiral auxiliary.
References
-
Selective Oxidation of Sulfides
-
Doherty, S., et al. "Peroxometalate-Based Polymer-Immobilized Ionic Liquid Phase Catalysts for Selective Oxidations." Green Chemistry, 2015. Link
-
-
Pummerer Rearrangement Mechanisms
-
Bur, S. K., & Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004. Link
-
-
Sulfoxides as Directing Groups
-
Colobert, F., et al. "Sulfoxides as Chiral Directing Groups in C-H Bond Activation." Chemical Society Reviews, 2016. Link
-
-
Steric Parameters in Organic Chemistry
-
Sigman, M. S., & Miller, J. J. "Applications of Steric Parameters in the Analysis of Enantioselective Catalysis." Journal of Organic Chemistry, 2009. Link
-
Literature reference spectra for 1-(propylsulfinyl)benzene validation
Analytical Validation of 1-(Propylsulfinyl)benzene: A Comparative Spectral Guide
Part 1: Executive Summary & Scientific Context
1-(Propylsulfinyl)benzene (Phenyl propyl sulfoxide) represents a critical intermediate in organosulfur chemistry, widely utilized as a chiral auxiliary in asymmetric synthesis and a metabolic probe in drug metabolism studies.
The analytical challenge in validating this compound lies not in its synthesis, but in the precise confirmation of the sulfur oxidation state. The synthesis—typically the oxidation of phenyl propyl sulfide—is prone to two primary failure modes:
-
Incomplete Conversion: Residual sulfide starting material.
-
Over-Oxidation: Formation of the thermodynamic sink, phenyl propyl sulfone.
This guide provides a self-validating spectral framework to distinguish the target sulfoxide from its sulfide precursor and sulfone byproduct, relying on the diagnostic "Diastereotopic Fingerprint" in
Part 2: Comparative Spectral Analysis
The following data sets establish the "Gold Standard" for validation. Do not rely on Mass Spectrometry alone, as the [M+16] peak can be misleading due to in-source oxidation or fragmentation.
Table 1: Diagnostic Spectral Markers (Sulfide vs. Sulfoxide vs. Sulfone)
| Feature | Precursor: Phenyl Propyl Sulfide | Target: Phenyl Propyl Sulfoxide | Impurity: Phenyl Propyl Sulfone |
| Oxidation State | S(II) | S(IV) | S(VI) |
| Triplet ( | Multiplet ( | Triplet ( | |
| Stereochemistry | Achiral | Chiral Sulfur (Prochiral center) | Achiral |
| IR (S=O Stretch) | Absent | Strong (1030 - 1060 cm | Dual Bands (1140 & 1300 cm |
| MS Fragmentation | Molecular Ion [M] | [M-O] | [M-SO |
Deep Dive: The "Diastereotopic Fingerprint"
The most definitive proof of the sulfoxide structure is the magnetic non-equivalence of the
-
Mechanism: The sulfoxide sulfur is a chiral center (lone pair vs. oxygen vs. phenyl vs. propyl). This chirality makes the adjacent protons diastereotopic (
). -
Observation: unlike the sulfide or sulfone (where the
-CH appears as a standard triplet), the sulfoxide -CH signals split into a complex ABXY multiplet . -
Validation Rule: If your
-CH signal is a clean triplet, you likely have the sulfone or unreacted sulfide, not the sulfoxide.
Part 3: Experimental Validation Protocol
Objective: Synthesize and validate 1-(propylsulfinyl)benzene while strictly controlling over-oxidation.
Reagents & Equipment
-
Substrate: Phenyl propyl sulfide (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30% aq, 1.1 eq) or mCPBA (1.0 eq, controlled addition)
-
Solvent: Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM)
-
Monitoring: TLC (SiO
, Hexane/EtOAc 4:1)
Step-by-Step Workflow
-
Controlled Oxidation:
-
Dissolve phenyl propyl sulfide in solvent at 0°C.
-
Add oxidant dropwise over 20 minutes. Critical: Rapid addition promotes local hot-spots and sulfone formation.
-
Stir at 0°C
RT. Monitor via TLC.
-
-
TLC Checkpoint:
-
Sulfide (
): Non-polar, moves with solvent front. -
Sulfoxide (
): Target spot. More polar due to S=O dipole. -
Sulfone (
): Intermediate polarity. -
Stop reaction when Sulfide spot disappears. Do not wait for "perfect" clarity if Sulfone spot begins to grow.
-
-
Workup & Isolation:
-
Quench with saturated NaHCO
(removes acidic byproducts) and Na S O (neutralizes excess peroxide). -
Extract with DCM, dry over MgSO
. -
Concentrate in vacuo (< 40°C). Sulfoxides are thermally stable but can undergo Pummerer-type rearrangements under extreme acid/heat stress.
-
-
Spectral Validation (The "Gatekeeper" Step):
-
IR Screen: Check for strong band at 1040 cm
. If bands at 1150/1300 cm are present, recrystallize (EtOAc/Hexane) to remove sulfone. -
NMR Confirmation: Acquire
H NMR in CDCl . Zoom in on 2.6–3.0 ppm.-
Pass: Complex multiplet integration = 2H.
-
Fail: Distinct triplet integration = 2H (Indicates Sulfone).
-
-
Part 4: Decision Logic & Workflow Diagram
The following diagram illustrates the logical flow for validating the product, ensuring no false positives from over-oxidation.
Figure 1: Analytical decision tree for distinguishing sulfoxide target from sulfide precursor and sulfone over-oxidation products.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propyl Phenyl Sulfoxide. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Reference for general sulfoxide vs. sulfone IR/NMR shifts).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
- Drabowicz, J., & Mikołajczyk, M. (1982). Oxidation of Sulfides to Sulfoxides. Key Synthetic Protocols.Organic Preparations and Procedures International.
Safety Operating Guide
Technical Guide: Proper Disposal of (Propylsulfinyl)benzene
Introduction & Chemical Identification
(Propylsulfinyl)benzene (CAS: 21865-07-6), also known as propyl phenyl sulfoxide, is an organic sulfoxide commonly used as a synthetic intermediate or ligand in transition metal catalysis. Unlike simple organic solvents, sulfoxides possess unique redox properties that dictate specific disposal protocols to prevent inadvertent generation of noxious sulfides (reduction) or exothermic runaways (oxidation).
This guide outlines the authoritative procedures for the safe containment, classification, and disposal of (Propylsulfinyl)benzene, ensuring compliance with standard laboratory safety practices and environmental regulations (RCRA/EPA).
Chemical Profile & Hazard Assessment
| Property | Data | Operational Implication |
| Chemical Name | (Propylsulfinyl)benzene | Primary identifier for waste tags.[1] |
| CAS Number | 21865-07-6 | Use for inventory reconciliation.[1] |
| Formula | C₉H₁₂OS | Organic content; combustible.[1] |
| Physical State | Liquid/Low-melting Solid | May require heating to transfer or disposal as solid waste depending on ambient temp.[1] |
| Flash Point | >110°C (Estimated based on homologs) | Classified as Combustible (Class IIIB), not Flammable.[1] |
| Reactivity | Redox Active | CRITICAL: Incompatible with strong oxidizers and reducing agents.[1] |
| Primary Hazards | Skin/Eye Irritant; Potential Sensitizer | PPE (Nitrile gloves, goggles) required.[1] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. The primary risk with sulfoxides is their potential to reduce to sulfides (thioethers), which possess extremely low odor thresholds (stench) and increased toxicity.
Segregation Protocols (The "Three Never" Rule)
-
NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).
-
NEVER mix with Strong Reducing Agents (e.g., LiAlH₄, Boranes, Active Metals).
-
NEVER mix with Acyl Halides (e.g., Acetyl Chloride, Thionyl Chloride).
Containment[6][7][8][9]
-
Vessel: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photo-degradation).
-
Headspace: Leave at least 10% headspace in waste containers to accommodate thermal expansion.
-
Odor Control: While the sulfoxide itself has a mild odor, trace impurities of sulfide are common. Taping the cap with electrical tape or Parafilm is a recommended best practice for long-term storage before pickup.
Disposal Procedures
Workflow A: Disposal of Pure/Unused Chemical
Use this protocol for expired stock or surplus neat reagent.
-
Assessment: Determine physical state.[5][6][7] If the material has solidified (stored in cold), gently warm (<40°C) to liquefy for easier transfer, or dispose of the entire container as solid waste.
-
Packaging:
-
Option 1 (Lab Pack): Place the original primary container directly into a secondary waste container (bucket) designated for "Lab Pack" disposal. This is the safest method for pure reagents.
-
Option 2 (Bulking): Pour liquid into a Non-Halogenated Organic Solvent waste carboy.
-
-
Labeling: Tag with full chemical name: "(Propylsulfinyl)benzene". Check "Irritant" on the hazard label.
Workflow B: Disposal of Reaction Mixtures
Use this protocol for waste streams where (Propylsulfinyl)benzene is a solvent or minor component.
-
Solvent Compatibility Check: Ensure the co-solvents are compatible.
-
Compatible: Acetone, Ethyl Acetate, Hexanes, Methanol, DCM (if segregated to Halogenated waste).
-
Incompatible: Aqueous acidic oxidizers.
-
-
Stream Selection:
-
If mixed with non-halogenated solvents: Organic Waste (Non-Halogenated) .
-
If mixed with halogenated solvents (DCM, Chloroform): Organic Waste (Halogenated) .
-
-
Documentation: List "(Propylsulfinyl)benzene" as a constituent on the waste tag with approximate concentration (e.g., <5%).
Workflow C: Spill Cleanup (Immediate Response)
-
Isolate: Evacuate the immediate area if the spill is large (>500 mL) or if heating is occurring.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels if strong oxidizers are also present in the spill.
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar.
-
Decontaminate: Wipe the surface with a mild detergent and water.
-
Disposal: Label the jar as "Solid Hazardous Waste (Debris contaminated with Propyl Phenyl Sulfoxide)" .
Disposal Decision Logic
The following diagram illustrates the decision-making process for routing (Propylsulfinyl)benzene waste streams.
Figure 1: Decision matrix for the disposal of (Propylsulfinyl)benzene, prioritizing waste stream segregation based on purity and physical state.
Regulatory Compliance & Environmental Impact[3]
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), (Propylsulfinyl)benzene is not a P-listed or U-listed hazardous waste. However, it must be characterized by the generator:
-
Ignitability (D001): Unlikely, as Flash Point is typically >60°C (140°F).
-
Reactivity (D003): Not applicable under normal conditions.[8]
-
Toxicity: Not characteristically toxic by TCLP, but treated as toxic for occupational handling.
Generator Status: Most research facilities treat this as "Non-Regulated Chemical Waste" unless mixed with regulated solvents (e.g., Acetone, D001).
Environmental Fate
Sulfoxides are generally water-soluble and mobile in soil. They are biodegradable but can exert a high Biological Oxygen Demand (BOD) in water systems.
-
Do NOT dispose of down the drain.
-
Do NOT allow release into surface waters.[8]
-
Destruction Method: The preferred industrial disposal method is Incineration with secondary combustion chambers to handle sulfur oxide (SOx) emissions (scrubbing required).
References
-
National Institutes of Health (NIH) - PubChem. Benzene, (propylsulfinyl)- Compound Summary. Available at: [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
Sources
- 1. Benzene, 1-methyl-3-propyl- (CAS 1074-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ch [fishersci.ch]
- 7. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (Propylsulfinyl)benzene
Part 1: Rapid Risk Assessment (The "Why")[1]
Chemical Identity: (Propylsulfinyl)benzene Synonyms: Phenyl propyl sulfoxide; Benzene, (propylsulfinyl)- CAS: 3085-45-8[1]
To handle (Propylsulfinyl)benzene safely, you must understand its dual nature. While its GHS classification suggests a standard irritant, its structural identity as a sulfoxide presents a "Trojan Horse" threat often overlooked in standard safety data sheets (SDS).[1]
-
The Visible Hazard (GHS): It is a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1][2][3]
-
The Invisible Hazard (The Carrier Effect): Like its analogue DMSO (Dimethyl sulfoxide), alkyl aryl sulfoxides possess amphiphilic properties that can disrupt the stratum corneum of the skin.[1]
Therefore, our PPE strategy focuses not just on preventing burns, but on preventing permeation.
Part 2: The PPE Matrix
Standard laboratory nitrile gloves may offer insufficient protection during prolonged contact.[1][3] Use this matrix to select the correct barrier based on your operational scale.
| PPE Component | Standard Operation (Analytical/Small Scale) | High-Risk Operation (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Silver Shield / 4H (Laminate) or Butyl Rubber | Sulfoxides can permeate thin nitrile.[1][3] Double gloving provides a "sacrificial" outer layer and visual breach detection.[1][3] |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Standard safety glasses allow vapors/aerosols to bypass the side.[3] Goggles seal the ocular cavity.[1][3] |
| Body Protection | Lab Coat (Cotton/Polyester) | Tyvek® Coveralls or Apron | Cotton absorbs; Tyvek repels.[1][3] In synthesis, prevent saturation of clothing that sits against the skin.[1] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Half-face Respirator (OV/P100 Cartridge) | Required only if working outside a hood or heating the substance (increasing volatility).[1][3] |
Part 3: Operational Workflow
Phase 1: Pre-Operational Setup
-
Glove Integrity Test: Before donning, trap air in your nitrile gloves and squeeze to check for pinholes.[1][3] This is non-negotiable for sulfoxide handling.[1][3]
-
Solvent Segregation: Ensure no strong acylating agents (e.g., Acetyl Chloride, Thionyl Chloride) are in the immediate vicinity.[1]
Phase 2: Active Handling
-
Weighing/Transfer:
-
Heating:
Phase 3: Doffing & Decontamination
-
The "Beak" Method: Pinch the exterior of the first glove, peel it off, and ball it into the gloved hand.[1] Slide a finger under the second glove to peel it off over the first, creating a sealed packet.
-
Wash: Immediately wash hands with soap and cool water.[1][3]
-
Why Cool Water? Hot water opens pores and increases blood flow to the capillaries, potentially accelerating absorption of any residue.
-
Part 4: Emergency Response & Disposal
Spill Scenario:
-
Isolate: Evacuate the immediate area if the spill is >100mL or heated.[1][3]
-
Absorb: Do not use paper towels alone.[1][3] Use a clay-based absorbent (Vermiculite) or a dedicated organic spill pad.[1][3]
-
Deactivate: Clean the surface with a dilute bleach solution (10%) followed by water.[1][3] This oxidizes residual sulfides (stench) to sulfoxides/sulfones (odorless).[1][3]
Disposal:
-
Segregation: CRITICAL: Do not mix with waste containers containing acid chlorides or strong anhydrides. Label the tag clearly: "CONTAINS SULFOXIDES."
Part 5: Visual Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on experimental parameters.
Figure 1: Decision tree for selecting appropriate PPE based on scale, temperature, and the presence of co-contaminants.[1]
References
-
National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 13407, Phenyl propyl sulfide (Sulfoxide precursor data).[1][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1][3] C&L Inventory: Benzene, (propylsulfinyl)-.[1][3] Retrieved from [Link][1]
-
Gaylord Chemical. (2020).[1][3] DMSO Health and Safety Information (Class reference for Sulfoxide Permeation). Retrieved from [Link][1]
Sources
- 1. Sulprofos sulfoxide | C12H19O3PS3 | CID 588272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. Sulfoxide | C18H28O3S | CID 8442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
